Product packaging for Methyl-d3 Laurate(Cat. No.:CAS No. 96731-85-0)

Methyl-d3 Laurate

Cat. No.: B592171
CAS No.: 96731-85-0
M. Wt: 217.367
InChI Key: UQDUPQYQJKYHQI-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl-d3 Laurate, also known as this compound, is a useful research compound. Its molecular formula is C13H26O2 and its molecular weight is 217.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

96731-85-0

Molecular Formula

C13H26O2

Molecular Weight

217.367

IUPAC Name

trideuteriomethyl dodecanoate

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3

InChI Key

UQDUPQYQJKYHQI-BMSJAHLVSA-N

SMILES

CCCCCCCCCCCC(=O)OC

Synonyms

Dodecanoic Acid Methyl-d3 Ester;  Lauric Acid Methyl-d3 Ester;  Agnique ME 1270U-d3;  Agnique ME 1290-d3;  Agnique ME 1298-d3;  CE 1290-d3;  CE 1295-d3;  Edenor ME-C 1298-100-d3;  Emery 2296-d3;  Exceparl ML 85-d3;  Metholene 2296-d3;  Methyl Dodecanoate-d3;  Me

Origin of Product

United States

Foundational & Exploratory

Methyl-d3 Laurate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl-d3 Laurate is the deuterated form of methyl laurate, a fatty acid methyl ester. In mass spectrometry-based research, particularly in the fields of metabolomics and lipidomics, stable isotope-labeled compounds like this compound are invaluable tools. They serve as internal standards for the accurate quantification of their non-labeled counterparts, enabling precise tracking of metabolic pathways and fluxes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in experimental workflows, and relevant analytical data.

Core Chemical and Physical Properties

This compound is structurally identical to methyl laurate, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl ester group. This isotopic substitution results in a predictable mass shift, which is fundamental to its application as an internal standard in mass spectrometry.

PropertyValueSource
Chemical Formula C₁₃H₂₃D₃O₂[1]
Molecular Weight 217.36 g/mol [1]
CAS Number 96731-85-0[1][2]
Appearance Neat (liquid)[1]
Synonyms Dodecanoic Acid Methyl-d3 Ester, Lauric Acid Methyl-d3 Ester, Methyl-d3 Dodecanoate[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of lauric acid with deuterated methanol or by the reaction of a laurate salt with a deuterated methylating agent. A documented method involves the reaction of silver laurate with methyl-d3 bromide, which provides an excellent yield.

Reaction Scheme:

CH₃(CH₂)₁₀COOAg + CD₃Br → CH₃(CH₂)₁₀COOCD₃ + AgBr

This method is advantageous for producing a high isotopic purity of this compound.

Application in Quantitative Analysis: Internal Standard for GC-MS

This compound is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of methyl laurate and other fatty acid methyl esters (FAMEs). Its chemical behavior is nearly identical to the endogenous, non-labeled methyl laurate, ensuring that it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. The known concentration of the added this compound allows for the accurate determination of the concentration of the target analyte by comparing their respective signal intensities.

Experimental Protocol: Quantification of Fatty Acids in Biological Samples using GC-MS and a Deuterated Internal Standard

This protocol outlines a general procedure for the analysis of total fatty acids in biological samples, such as plasma, using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To a known volume of plasma (e.g., 200 µL), add a precise amount of a deuterated internal standard mixture in ethanol, including this compound (e.g., 100 µL containing 25 ng of each standard).[3]

  • Lyse the cells and acidify the mixture by adding methanol and hydrochloric acid to a final concentration of 25 mM.[3]

  • Extract the lipids using a suitable organic solvent, such as iso-octane. Vortex the mixture and centrifuge to separate the layers.[3]

  • Transfer the organic (upper) layer containing the lipids to a clean tube. Repeat the extraction for a second time to ensure complete recovery.[3]

2. Saponification and Methylation (Transesterification):

  • For the analysis of total fatty acids, the extracted lipids must first be saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is typically achieved by heating the sample with a methanolic solution of sodium hydroxide.

  • Following saponification, the free fatty acids are converted to their methyl esters (FAMEs) by heating with a methylating agent, such as boron trifluoride in methanol or methanolic HCl. This process also converts the deuterated lauric acid internal standard to this compound.

3. Derivatization for Enhanced GC-MS Detection (Optional but Recommended):

  • To improve the sensitivity and chromatographic properties of the FAMEs, they can be derivatized. A common method is the conversion to pentafluorobenzyl (PFB) esters.[3]

  • Dry the extracted FAMEs under a stream of nitrogen or using a vacuum concentrator.

  • Add a solution of 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for approximately 20 minutes.[3]

  • Dry the derivatized sample and reconstitute in a small volume of iso-octane for GC-MS analysis.[3]

4. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample onto a suitable GC column (e.g., a column designed for FAME analysis).

  • The GC oven temperature program should be optimized to achieve good separation of the FAMEs.

  • The mass spectrometer is typically operated in the negative chemical ionization (NCI) mode for PFB derivatives or electron ionization (EI) mode for underivatized FAMEs.

  • For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity.

Mass Spectrometry and Fragmentation

The mass spectrum of the non-deuterated Methyl Laurate provides a basis for understanding the fragmentation of its deuterated counterpart. In electron ionization mass spectrometry, fatty acid methyl esters undergo characteristic fragmentation patterns.

Key Fragments for Methyl Laurate (Non-deuterated):

m/zIonDescription
214[M]⁺Molecular ion
183[M-31]⁺Loss of the methoxy group (•OCH₃)
143[M-71]⁺Cleavage of the alkyl chain
87[CH₃OC(O)(CH₂)₂]⁺McLafferty rearrangement product
74[CH₃OC(OH)=CH₂]⁺•McLafferty rearrangement product, characteristic for saturated FAMEs

For This compound , the molecular ion will be shifted to m/z 217. The fragment corresponding to the loss of the deuterated methoxy group (•OCD₃) would be expected at m/z 183 (217 - 34). The characteristic McLafferty rearrangement fragment at m/z 74 for saturated FAMEs is generated from the ester portion of the molecule. For this compound, this fragment would be shifted to m/z 77. This unique, higher mass fragment is often used for quantification in SIM mode as it avoids interference from the non-labeled analytes.

Workflow for Metabolic Flux Analysis

Stable isotope tracers like this compound are central to metabolic flux analysis, which aims to quantify the rates of metabolic pathways. The following diagram illustrates a general workflow for a stable isotope tracing experiment in cell culture to study fatty acid metabolism.

MetabolicFluxAnalysis culture Cell Culture labeling Introduce Stable Isotope Tracer (e.g., ¹³C-Glucose, ¹³C-Glutamine) culture->labeling incubation Time-course Incubation labeling->incubation harvest Harvest Cells and Quench Metabolism incubation->harvest extraction Lipid Extraction with Deuterated Internal Standard (incl. This compound) harvest->extraction derivatization Derivatization (FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing and Isotopologue Distribution Analysis gcms->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation pathway_mapping Pathway Mapping and Visualization flux_calculation->pathway_mapping biological_insight Biological Interpretation pathway_mapping->biological_insight

Workflow for stable isotope tracing in fatty acid metabolism.

In this workflow, cells are cultured and then exposed to a stable isotope-labeled substrate (e.g., ¹³C-glucose). Over time, the labeled atoms are incorporated into various metabolites, including fatty acids. At specific time points, cellular metabolism is halted, and the lipids are extracted. A known amount of an internal standard mixture, including this compound, is added during the extraction process. The extracted lipids are then derivatized to FAMEs and analyzed by GC-MS. The resulting data on the distribution of isotopes in different fatty acids, normalized to the internal standard, allows for the calculation of metabolic fluxes through specific pathways, providing insights into cellular physiology and disease states.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and life sciences. Its application as an internal standard is critical for achieving accurate and reproducible quantification of fatty acids, thereby enabling deeper insights into the complexities of lipid metabolism.

References

An In-depth Technical Guide to the Chemical Properties of Methyl-d3 Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for Methyl-d3 Laurate. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical development who utilize isotopically labeled compounds.

Core Chemical Properties

This compound is a deuterated form of Methyl Laurate, a fatty acid methyl ester. The incorporation of three deuterium atoms in the methyl ester group makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification and in metabolic studies.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog, Methyl Laurate. Data for Methyl Laurate is provided for comparative purposes, as it is often used in conjunction with its deuterated counterpart.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₃D₃O₂
Molecular Weight 217.36 g/mol
CAS Number 96731-85-0
Appearance Neat (liquid)
InChI InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3

Table 2: Properties of Methyl Laurate (Non-deuterated)

PropertyValueSource
Molecular Formula C₁₃H₂₆O₂[1][2]
Molecular Weight 214.34 g/mol [3][4]
CAS Number 111-82-0[1][5]
Melting Point 4-5 °C[4][6]
Boiling Point 262 °C (at 766 mmHg)[4][6]
Density 0.87 g/mL (at 25 °C)[4][6]
Refractive Index n20/D 1.431[4][6]
Solubility Insoluble in water; miscible with ether, acetone, and ethanol.[1][6]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of lauric acid with deuterated methanol or by the reaction of a laurate salt with a deuterated methylating agent. A common laboratory-scale synthesis involves the following steps:

  • Preparation of Silver Laurate: Lauric acid is reacted with a silver salt, such as silver nitrate, in a suitable solvent to precipitate silver laurate.

  • Reaction with Methyl-d3 Bromide: The dried silver laurate is then heated with methyl-d3 bromide in a sealed tube. The reaction yields this compound and silver bromide.

  • Purification: The product is extracted with an organic solvent, such as ether, washed to remove impurities, and dried. The solvent is then removed, and the final product can be purified by distillation under reduced pressure.[7]

Experimental Protocols

The analysis of this compound, often in complex biological matrices, typically involves chromatographic separation followed by mass spectrometric detection. The following are detailed methodologies for common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the quantification of fatty acid methyl esters.

1. Sample Preparation and Derivatization (for biological samples):

  • Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cells, tissue) using a solvent system such as Folch reagent (chloroform:methanol, 2:1 v/v).

  • Saponification: The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the fatty acids.

  • Esterification: The free fatty acids are then converted to their methyl esters. For samples where endogenous methyl laurate is being quantified, a deuterated derivatizing agent can be used. However, as this compound is the analyte of interest (often as an internal standard), a standard esterification procedure is followed. This can be achieved by heating with boron trifluoride in methanol or with methanolic HCl.

  • Extraction of FAMEs: The resulting fatty acid methyl esters (FAMEs), including this compound, are extracted into an organic solvent like hexane or iso-octane.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent.

  • Column: A non-polar capillary column, such as an Agilent HP-5MS (30 m × 0.25 mm, 0.25 µm), is suitable for separating FAMEs.

  • Inlet: Split/splitless inlet operated in splitless mode at 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C

    • Ramp 1: 11 °C/min to 170 °C

    • Ramp 2: 0.8 °C/min to 175 °C

    • Ramp 3: 20 °C/min to 220 °C, hold for 2.5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A mass selective detector, such as an Agilent 5975C, operated in electron ionization (EI) mode.

  • Detection Mode: For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity. The molecular ion and characteristic fragment ions of both Methyl Laurate and this compound are monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H-NMR spectroscopy can be used to confirm the identity and purity of this compound. The absence of a signal for the methoxy protons confirms the successful deuteration.

1. Sample Preparation:

  • A small amount of the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H

  • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

Expected ¹H-NMR Spectrum of Methyl Laurate (for comparison):

  • ~3.67 ppm (s, 3H): Singlet corresponding to the three protons of the methyl ester group (-OCH₃).

  • ~2.30 ppm (t, 2H): Triplet for the two protons on the α-carbon to the carbonyl group (-CH₂-COO-).

  • ~1.62 ppm (quintet, 2H): Multiplet for the two protons on the β-carbon (-CH₂-CH₂-COO-).

  • ~1.26 ppm (m, 16H): Broad multiplet for the remaining methylene protons in the fatty acid chain.

  • ~0.88 ppm (t, 3H): Triplet for the three protons of the terminal methyl group (-CH₂-CH₃).

In the ¹H-NMR spectrum of high-purity this compound, the singlet at ~3.67 ppm will be absent or significantly reduced in intensity.

Applications in Research and Drug Development

Stable isotope-labeled compounds are indispensable tools in modern research and pharmaceutical development. This compound is primarily used in the following applications:

  • Internal Standard: Due to its chemical similarity to the endogenous Methyl Laurate and its distinct mass, this compound is an ideal internal standard for accurate quantification of fatty acids and their esters in biological samples by GC-MS or LC-MS.[8]

  • Metabolic Tracer: In metabolic research, this compound can be used to trace the fate of lauric acid in various metabolic pathways, including fatty acid oxidation and incorporation into complex lipids. This is crucial for understanding disease states that involve altered lipid metabolism.[1]

  • Pharmacokinetic Studies: While not a drug itself, the principles of using isotopically labeled molecules like this compound are central to drug metabolism and pharmacokinetic (DMPK) studies. Labeled compounds are used to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

Synthesis workflow for this compound.

Analytical_Workflow BiologicalSample Biological Sample (e.g., Plasma, Cells) Spike Spike with This compound (Internal Standard) BiologicalSample->Spike LipidExtraction Lipid Extraction Spike->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataProcessing Data Processing (Quantification) GCMS_Analysis->DataProcessing Results Results: Concentration of Endogenous Lauric Acid DataProcessing->Results

Analytical workflow for fatty acid quantification using this compound.

Metabolic_Tracing Methyl_d3_Laurate Administer This compound Hydrolysis Hydrolysis to Lauric Acid-d3 Methyl_d3_Laurate->Hydrolysis BetaOxidation β-Oxidation Hydrolysis->BetaOxidation ComplexLipids Incorporation into Complex Lipids Hydrolysis->ComplexLipids AcetylCoA_d Labeled Acetyl-CoA BetaOxidation->AcetylCoA_d Labeled_Metabolites Detection of Labeled Metabolites ComplexLipids->Labeled_Metabolites TCA_Cycle TCA Cycle AcetylCoA_d->TCA_Cycle TCA_Cycle->Labeled_Metabolites

Conceptual pathway for metabolic tracing with this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl-d3 Laurate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl-d3 Laurate, an isotopically labeled fatty acid ester crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details two primary synthetic methodologies, provides in-depth experimental protocols, and presents key analytical data for the characterization of the final product.

Introduction

This compound is a saturated fatty acid methyl ester in which the three hydrogen atoms of the methyl ester group are replaced with deuterium atoms. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for tracer studies in biological systems and for precise quantification in complex matrices, as it can be distinguished from its endogenous, non-labeled counterpart. The synthesis of high-purity this compound is therefore a critical process for researchers in various scientific disciplines. This guide outlines the most common and effective methods for its preparation.

Synthetic Methodologies

Two principal routes are commonly employed for the synthesis of this compound:

  • Method A: Silver Salt Alkylation: This classic method involves the reaction of silver laurate with a deuterated methylating agent, typically methyl-d3 bromide or iodide. While robust and capable of producing high yields, this method requires the prior preparation of the silver salt of lauric acid.

  • Method B: Fischer Esterification: This is a direct and widely used method for the synthesis of esters. It involves the acid-catalyzed reaction of lauric acid with a deuterated methanol source, such as methanol-d4 (CD3OD). This approach is often preferred due to its operational simplicity and the ready availability of the starting materials.

The selection of the synthetic route often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final product.

Experimental Protocols

Method A: Synthesis via Silver Salt Alkylation

This protocol is adapted from established procedures for the synthesis of deuterated esters.[1]

3.1.1. Preparation of Silver Laurate

  • Dissolution: Dissolve lauric acid (1 equivalent) in a minimal amount of hot ethanol. In a separate vessel, dissolve potassium hydroxide (1 equivalent) in water.

  • Saponification: Slowly add the potassium hydroxide solution to the lauric acid solution with stirring. Heat the mixture gently to ensure complete saponification to potassium laurate.

  • Precipitation: In a separate container, prepare an aqueous solution of silver nitrate (1 equivalent). While stirring vigorously, add the potassium laurate solution to the silver nitrate solution. A white precipitate of silver laurate will form immediately.

  • Isolation and Drying: Filter the precipitate, wash thoroughly with distilled water, followed by ethanol and diethyl ether to remove any unreacted starting materials and water. Dry the silver laurate in a vacuum oven at 60-70°C to a constant weight. Store the dried silver laurate protected from light.

3.1.2. Synthesis of this compound

  • Reaction Setup: In a thick-walled, sealable reaction tube, place the dried silver laurate (1 equivalent).

  • Reagent Addition: Add anhydrous diethyl ether to the tube to create a slurry. Cool the tube in a dry ice/acetone bath and add methyl-d3 bromide (1.1 equivalents).

  • Reaction: Seal the tube and allow it to warm to room temperature. Heat the reaction mixture in an oil bath at 85°C for 20 hours with stirring or agitation.

  • Work-up: After cooling to room temperature, carefully open the reaction tube. Filter the reaction mixture to remove the silver bromide precipitate.

  • Purification: Wash the filtrate sequentially with a dilute sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Method B: Synthesis via Fischer Esterification

This protocol is a modified procedure based on general Fischer esterification methods.[2][3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lauric acid (1 equivalent) and methanol-d4 (a significant excess, typically 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 mol%) or hydrochloric acid. Alternatively, solid acid catalysts like Amberlyst-15 can be used for easier removal.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of methanol-d4 is approximately 65°C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a mineral acid was used, neutralize it carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into a nonpolar organic solvent such as diethyl ether or hexane. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Lauric AcidC12H24O2200.32White crystalline solid
Methanol-d4CD4O36.07Colorless liquid
Methyl-d3 BromideCD3Br97.96Colorless gas or liquid
Silver LaurateC12H23AgO2307.17White solid
This compound C13H23D3O2 217.36 Colorless liquid [4]
Predicted Analytical Data for this compound

The following data is predicted based on the known spectra of non-deuterated Methyl Laurate and the expected isotopic effects.

4.2.1. 1H NMR Spectroscopy

In the 1H NMR spectrum of this compound, the characteristic singlet corresponding to the methyl ester protons (typically around 3.67 ppm for the non-deuterated analog) will be absent. The other signals corresponding to the fatty acid chain will remain unchanged.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.30Triplet2H-CH2-COO-
1.62Quintet2H-CH2-CH2-COO-
1.26Multiplet16H-(CH2)8-
0.88Triplet3H-CH3

4.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show the characteristic signals for the laurate chain. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated methyl carbon.

Chemical Shift (ppm)Assignment
~174C=O
~51 (multiplet)-O-CD3
~34-CH2-COO-
~32-CH2-(CH2)8-CH3
~29-(CH2)n-
~25-CH2-CH2-COO-
~23-CH2-CH3
~14-CH3

4.2.3. Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 217, which is 3 mass units higher than that of the non-deuterated Methyl Laurate (m/z 214). The fragmentation pattern will be similar to the non-deuterated compound, with key fragments also shifted by 3 mass units where the deuterated methyl group is retained.

m/zPredicted Identity
217[M]+
186[M - OCH3]+ (loss of methoxy radical)
143[CH3OC(O)(CH2)5]+
87[CH3OC(O)CH2CH2]+
74[CH3OC(O)H2]+ (McLafferty rearrangement)
Purification Data

Vacuum Distillation:

  • Boiling Point of Methyl Laurate: Approximately 140-142 °C at 15 mmHg. The boiling point will be very similar for the deuterated analog.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_method_A Method A: Silver Salt Alkylation cluster_method_B Method B: Fischer Esterification Lauric_Acid_A Lauric Acid Silver_Laurate Silver Laurate Lauric_Acid_A->Silver_Laurate Saponification & Precipitation KOH KOH KOH->Silver_Laurate AgNO3 AgNO3 AgNO3->Silver_Laurate Methyl_d3_Laurate_A This compound Silver_Laurate->Methyl_d3_Laurate_A Alkylation Me_d3_Br Methyl-d3 Bromide Me_d3_Br->Methyl_d3_Laurate_A Purification Purification (Washing, Distillation) Methyl_d3_Laurate_A->Purification Lauric_Acid_B Lauric Acid Methyl_d3_Laurate_B This compound Lauric_Acid_B->Methyl_d3_Laurate_B Esterification MeOH_d4 Methanol-d4 MeOH_d4->Methyl_d3_Laurate_B H_plus Acid Catalyst (H+) H_plus->Methyl_d3_Laurate_B Methyl_d3_Laurate_B->Purification Final_Product High-Purity this compound Purification->Final_Product

Caption: Synthetic routes to this compound.

Fischer Esterification Mechanism

Fischer_Esterification cluster_mechanism Fischer Esterification Mechanism Lauric_Acid Lauric Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Lauric_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CD3OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaves Water Elimination Proton_Transfer->Water_Leaves - H2O Final_Ester This compound (R-COOCD3) Water_Leaves->Final_Ester - H+ Water H2O H_plus H+ MeOH_d4 CD3OH

Caption: Mechanism of acid-catalyzed esterification.

Conclusion

The synthesis of this compound can be effectively achieved through either silver salt alkylation or Fischer esterification. The choice of method will depend on the specific laboratory capabilities and starting material availability. This guide provides the necessary theoretical background and practical protocols to enable researchers to produce high-quality this compound for their advanced research needs. Proper purification and analytical characterization are paramount to ensure the isotopic and chemical purity of the final product, which is essential for its intended applications.

References

A Technical Guide to Commercially Available Methyl-d3 Laurate Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is critical for achieving accurate and reproducible quantification in mass spectrometry-based analyses. This guide provides an in-depth overview of commercially available Methyl-d3 Laurate, a commonly used internal standard for the analysis of lauric acid and other medium-chain fatty acids.

This document details the technical specifications of commercially available this compound standards, outlines experimental protocols for their use in analytical workflows, and provides visualizations of relevant metabolic pathways and experimental procedures.

Commercially Available this compound Standards

This compound (Methyl dodecanoate-d3) is a deuterated form of methyl laurate where the three hydrogen atoms of the methyl ester group are replaced with deuterium. This isotopic labeling provides a mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative studies. Several suppliers offer this compound standards with varying specifications.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic EnrichmentAvailable QuantitiesPhysical Form
Toronto Research Chemicals (TRC) M31565296731-85-0C₁₃H₂₃D₃O₂217.36Not specified10 mg, 25 mg, 100 mgNeat
LGC Standards (distributor for TRC) TRC-M31565296731-85-0C₁₃H₂₃D₃O₂217.36Not specified100mgNeat
Cayman Chemical 10006626 (for unlabeled)96731-85-0C₁₃H₂₃D₃O₂217.36Not specifiedNot directly listedNot applicable
Avanti Polar Lipids VariousNot applicableNot applicableNot applicableHigh Purity (>99%)Custom synthesis availableNot applicable
Sigma-Aldrich Not specified96731-85-0C₁₃H₂₃D₃O₂217.36Not specifiedNot specifiedNot specified
MedChemExpress HY-W004286 (for unlabeled)96731-85-0C₁₃H₂₃D₃O₂217.36Not specifiedNot directly listedNot applicable

Note: Purity and isotopic enrichment are critical parameters that should be confirmed with the supplier via a Certificate of Analysis (CoA) before use. While not always publicly available, a CoA will provide detailed information on the chemical purity and the percentage of the deuterated species.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry for the analysis of lauric acid and other fatty acid methyl esters (FAMEs). Below are representative protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Lauric Acid in Biological Matrices using GC-MS

This protocol describes the extraction of total fatty acids from a biological sample, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL aliquot of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

2. Transesterification to FAMEs:

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • After cooling to room temperature, add 1.5 mL of water and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: Use a suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL of the FAME extract.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion or a characteristic fragment ion for both endogenous methyl laurate and the this compound internal standard.

Protocol 2: High-Throughput Lipidomics Analysis using LC-MS/MS

This protocol outlines a workflow for the analysis of a broad range of lipids, including lauric acid, from biological samples using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • To 50 µL of plasma, add 500 µL of a -20°C mixture of isopropanol:acetonitrile:water (2:1:1 v/v/v) containing the this compound internal standard at a known concentration.

  • Vortex for 10 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under vacuum.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC Column: Use a C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate the lipid classes of interest.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up specific precursor-to-product ion transitions for both endogenous lauric acid (or its corresponding lipid species) and the this compound internal standard.

Visualizations

Metabolic Pathway of Lauric Acid

The following diagram illustrates the primary metabolic fates of lauric acid within a cell: beta-oxidation for energy production and elongation to longer-chain fatty acids. The position of the deuterium label on the methyl ester group of the standard is important for tracing studies.

Lauric_Acid_Metabolism cluster_activation Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_elongation Elongation Lauric_Acid Lauric Acid (from hydrolysis of Methyl Laurate) Lauroyl_CoA Lauroyl-CoA Lauric_Acid->Lauroyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation (6 cycles) Lauroyl_CoA->Beta_Oxidation Elongation_Pathway Fatty Acid Elongation Lauroyl_CoA->Elongation_Pathway Acetyl_CoA 6x Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Myristic_Acid Myristic Acid (C14:0) Elongation_Pathway->Myristic_Acid Palmitic_Acid Palmitic Acid (C16:0) Myristic_Acid->Palmitic_Acid Further Elongation Methyl_d3_Laurate This compound (Internal Standard) Methyl_d3_Laurate->Lauric_Acid Hydrolysis Esterase Lipid_Quantification_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with This compound (IS) Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch, MTBE) Spike_IS->Extraction Derivatization Derivatization (e.g., to FAMEs for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data_Processing Data Processing Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Result Concentration of Endogenous Analyte Quantification->Result

Physical characteristics of Methyl-d3 Laurate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of Methyl-d3 Laurate

This guide provides a comprehensive overview of the known physical characteristics of this compound (deuterated methyl laurate), a stable isotope-labeled version of methyl laurate. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound.

Core Physical Properties

This compound is the methyl ester of lauric acid where the three hydrogen atoms of the methyl group have been replaced by deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based research, particularly in metabolomics and pharmacokinetic studies, for use as an internal standard. While specific experimental data for some physical properties of the deuterated form are not widely published, the properties of its non-deuterated analog, Methyl Laurate, serve as a very close and reliable reference.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its unlabeled counterpart. The substitution of protium with deuterium results in a slight increase in molecular weight but is expected to have a negligible effect on macroscopic physical properties such as melting point, boiling point, and density.

PropertyValue (this compound)Value (Methyl Laurate - for reference)
Chemical Formula C₁₃H₂₃D₃O₂[1][2][3]C₁₃H₂₆O₂
Molecular Weight 217.36 g/mol [1][2][3]214.34 g/mol [4][5][6][7]
Accurate Mass 217.21 Da[3]214.193 Da[7][8]
CAS Number 96731-85-0[1][3]111-82-0[2][3][4]
Appearance Neat Liquid[1]Colorless Liquid[7][8][9]
Odor Not specifiedFatty, floral, wine-like odor[8]
Melting Point Not specified4-6 °C[5][6][9][10][11]
Boiling Point Not specified262-267 °C at 760 mmHg[8][9][12]
Density Not specified0.870 g/mL at 25 °C[6][10]
Solubility Not specifiedInsoluble in water; miscible with ethanol, ether, and acetone[7][8]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are scarce, the physical properties listed above are determined using standard laboratory procedures applicable to fatty acid methyl esters.

Determination of Melting Point

The melting point of a compound like methyl laurate is typically determined using a calibrated digital melting point apparatus.

  • Sample Preparation: A small amount of the solidified compound is packed into a capillary tube.

  • Analysis: The capillary tube is placed in the heating block of the apparatus.

  • Observation: The temperature is increased at a slow, controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For substances with a melting point near room temperature, a cooling bath may be required to solidify the sample first.

Determination of Boiling Point

The boiling point is measured by distillation.

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Measurement: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is typically determined using a pycnometer or a digital density meter.

  • Pycnometer Method: The mass of the empty, clean, and dry pycnometer is recorded.

  • It is then filled with the sample liquid, and its mass is recorded again at a specific temperature (e.g., 25 °C).

  • The mass of the liquid is divided by the known volume of the pycnometer to calculate the density.

Determination of Solubility

Solubility is assessed by mixing the solute with a solvent.

  • Qualitative Assessment: A small amount of methyl laurate is added to a test tube containing a solvent (e.g., water, ethanol). The mixture is agitated. If the liquid forms a single homogeneous phase, it is considered soluble or miscible. If it forms distinct layers or a cloudy suspension, it is insoluble.

  • Quantitative Assessment: To determine the exact solubility, a saturated solution is prepared at a specific temperature. A known volume of the solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured.

Logical Relationships of Physical Properties

The fundamental chemical identity of a molecule dictates its observable physical characteristics. The diagram below illustrates the logical flow from the molecular formula to its macroscopic properties.

G A Chemical Formula (C13H23D3O2) B Molecular Weight (217.36 g/mol) A->B determines C Molecular Structure (Fatty Acid Methyl Ester) A->C defines H Density (~0.870 g/mL) B->H relates to D Intermolecular Forces (van der Waals, Dipole-Dipole) C->D governs E Melting Point (~4-6 °C) D->E influences F Boiling Point (~262-267 °C) D->F influences G Solubility (Insoluble in Water) D->G influences

Caption: Logical flow from molecular identity to physical properties.

References

Isotopic Purity of Methyl-d3 Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity determination of Methyl-d3 Laurate. This deuterated fatty acid methyl ester is a valuable tool in various research fields, including lipidomics, metabolic studies, and as an internal standard in mass spectrometry-based quantification.

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of lauric acid with a deuterated methanol source, typically methanol-d4 (CD3OD), using an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • Lauric acid (dodecanoic acid)

  • Methanol-d4 (CD3OD)

  • Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or hexane)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve lauric acid in an excess of methanol-d4. A typical molar ratio of methanol-d4 to lauric acid is 10:1 to ensure the reaction goes to completion.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the lauric acid weight) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically carried out for 2-4 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Remove the excess methanol-d4 using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating this compound from its unlabeled counterpart and other impurities, and for quantifying the isotopic enrichment.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-WAX or DB-23)

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the linear range of the instrument.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

Data Analysis:

  • In full scan mode, identify the molecular ion peaks for unlabeled Methyl Laurate (m/z 214) and this compound (m/z 217).

  • In SIM mode, monitor the following ions:

    • m/z 214 (molecular ion of unlabeled Methyl Laurate)

    • m/z 217 (molecular ion of this compound)

    • Other characteristic fragment ions can also be monitored for confirmation.

  • Calculate the isotopic purity by determining the relative abundance of the deuterated and non-deuterated species. The formula for isotopic enrichment is:

    Isotopic Purity (%) = [Intensity(m/z 217) / (Intensity(m/z 217) + Intensity(m/z 214))] x 100

Quantitative Data Summary

ParameterValue
Molecular Weight (Unlabeled)214.35 g/mol
Molecular Weight (d3)217.37 g/mol
Monitored Ion (Unlabeled)m/z 214
Monitored Ion (d3)m/z 217
Expected Isotopic Purity> 98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium label and assess isotopic purity.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a small amount of the purified this compound (5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

NMR Experiments:

  • ¹H NMR: In a fully deuterated sample, the signal corresponding to the methyl ester protons (around 3.67 ppm) should be absent or significantly reduced. The presence of a residual signal at this chemical shift indicates the presence of the unlabeled compound.

  • ²H (Deuterium) NMR: A signal corresponding to the deuterium atoms in the methyl group will be observed, confirming the presence and location of the label.

  • ¹³C NMR: The carbon of the deuterated methyl group will show a characteristic multiplet due to coupling with deuterium (a triplet for a -CD3 group).

Data Analysis:

  • In the ¹H NMR spectrum, integrate the residual methyl ester proton signal and compare it to the integral of a known proton signal in the laurate chain (e.g., the α-methylene protons) to quantify the percentage of the unlabeled species.

  • The isotopic purity can be calculated as:

    Isotopic Purity (%) = [1 - (Integral of residual -OCH3 / Integral of a reference proton signal)] x 100

Quantitative Data Summary

NucleusChemical Shift (ppm) of Methyl GroupExpected Observation for High Purity
¹H~3.67Absent or significantly reduced signal
²H~3.6Presence of a signal
¹³C~51.4Triplet due to C-D coupling

Visualizations

Synthesis Workflow

synthesis_workflow lauric_acid Lauric Acid esterification Fischer Esterification (Reflux) lauric_acid->esterification methanol_d4 Methanol-d4 (CD3OD) methanol_d4->esterification catalyst Acid Catalyst (H2SO4) catalyst->esterification workup Aqueous Workup (Extraction & Washing) esterification->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound via Fischer esterification.

Analytical Workflow for Isotopic Purity

analytical_workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis gcms_sample Sample Preparation (Dilution in Solvent) gcms_analysis GC-MS Analysis (SIM or Full Scan) gcms_sample->gcms_analysis gcms_data Data Analysis (Peak Integration) gcms_analysis->gcms_data gcms_purity Isotopic Purity Calculation (m/z 217 vs m/z 214) gcms_data->gcms_purity nmr_sample Sample Preparation (Dissolution in CDCl3) nmr_analysis 1H, 2H, 13C NMR Spectroscopy nmr_sample->nmr_analysis nmr_data Data Analysis (Signal Integration) nmr_analysis->nmr_data nmr_purity Isotopic Purity & Structure Confirmation nmr_data->nmr_purity start Synthesized This compound cluster_gcms cluster_gcms start->cluster_gcms cluster_nmr cluster_nmr start->cluster_nmr

Caption: Analytical workflow for determining the isotopic purity of this compound.

Applications in Research

This compound serves as a crucial tool in various research applications:

  • Metabolic Tracer: In metabolic flux analysis, the deuterated methyl group allows researchers to trace the fate of the laurate molecule through various biochemical pathways without interfering with the underlying biology.

  • Internal Standard: Due to its similar chemical properties to the unlabeled analog and its distinct mass, this compound is an ideal internal standard for quantitative analysis of lauric acid and its derivatives by mass spectrometry. This is particularly valuable in lipidomics studies.

  • Drug Development: In pharmacokinetic studies, deuterium labeling can alter the metabolic profile of a drug, potentially leading to improved therapeutic properties. While this compound itself is not a drug, its synthesis and analysis provide a model for deuterated drug development.

Logical Relationship in Quantitative Analysis

quantitative_analysis analyte Unlabeled Methyl Laurate (Analyte) internal_standard This compound (Internal Standard) extraction Lipid Extraction internal_standard->extraction Spike-in biological_sample Biological Sample biological_sample->extraction analysis GC-MS or LC-MS Analysis extraction->analysis ratio Peak Area Ratio (Analyte / Internal Standard) analysis->ratio quantification Absolute Quantification of Analyte ratio->quantification calibration_curve Calibration Curve calibration_curve->quantification

The Role of Methyl-d3 Laurate in Stable Isotope Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of metabolomics, lipidomics, and drug development, precise and accurate quantification of bioactive molecules is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a gold standard for such quantitative analyses. Methyl-d3 Laurate, a deuterated analog of methyl laurate, serves as a critical tool in this domain. Its primary application is as an internal standard in mass spectrometry-based assays for the quantification of lauric acid and other fatty acids. The incorporation of three deuterium atoms on the methyl group provides a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart while maintaining nearly identical chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte of interest during sample extraction, derivatization, and ionization, thereby correcting for variations in sample processing and instrument response. This technical guide provides a comprehensive overview of the role of this compound in stable isotope labeling, detailing experimental protocols, presenting quantitative data, and illustrating its involvement in metabolic and signaling pathways.

Core Applications of this compound

This compound is predominantly utilized in two key areas of research:

  • Internal Standard for Quantitative Analysis: Its most common application is as an internal standard for the accurate quantification of lauric acid and other medium-chain fatty acids in various biological matrices, including plasma, cells, and tissues. By adding a known amount of this compound to a sample, the ratio of the endogenous analyte to the labeled standard can be used to determine the absolute concentration of the analyte, significantly improving the precision and accuracy of the measurement.

  • Metabolic Tracer: While less common than its use as an internal standard, deuterated lauric acid can be used to trace the metabolic fate of lauric acid in biological systems. By introducing the labeled lauric acid to cells or organisms, researchers can track its incorporation into downstream metabolites and complex lipids, providing insights into fatty acid metabolism, elongation, and desaturation pathways.

Experimental Protocols

The following section details a standard experimental protocol for the quantification of lauric acid in biological samples using this compound as an internal standard, adapted from established lipidomics methodologies.

Materials and Reagents
  • This compound (or Lauric acid-d3 to be methylated)

  • Unlabeled Lauric Acid standard

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH)

  • Boron trifluoride (BF3) in Methanol (14%)

  • Sodium chloride (NaCl) solution (saturated)

  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

Experimental Workflow

The overall workflow for the quantification of lauric acid using this compound as an internal standard typically involves lipid extraction, saponification (for total fatty acid analysis), methylation (esterification), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) IS_Spike Spike with This compound (Internal Standard) Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch Method) IS_Spike->Extraction Saponification Saponification (optional) (for Total Fatty Acids) Extraction->Saponification Methylation Fatty Acid Methylation (FAMEs Synthesis) Saponification->Methylation GCMS GC-MS Analysis Methylation->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Caption: General experimental workflow for fatty acid quantification.
Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

  • For plasma samples, a typical starting volume is 100-200 µL.

  • For cell culture, cells are harvested and counted, with a typical starting number of 1-5 million cells.

  • For tissue samples, 10-50 mg of tissue is homogenized.

  • A known amount of this compound internal standard (e.g., 10-50 ng) is added to the sample at the beginning of the extraction process.

  • Lipids are extracted using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic layer containing the lipids is collected.

2. Saponification (for Total Fatty Acid Analysis):

  • To measure both free and esterified fatty acids, the lipid extract is saponified.

  • The extracted lipids are dried under a stream of nitrogen.

  • A solution of 0.5 M KOH in methanol is added, and the sample is incubated at 60°C for 30 minutes to hydrolyze the ester bonds.

  • The reaction is stopped by adding water, and the solution is acidified with HCl.

3. Fatty Acid Methylation:

  • For the analysis of free fatty acids (or after saponification), the fatty acids are converted to their more volatile methyl esters (FAMEs).

  • 14% Boron trifluoride in methanol is added to the sample, which is then incubated at 60°C for 30 minutes.

  • After cooling, water and hexane are added, and the mixture is vortexed. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

4. GC-MS Analysis:

  • The FAMEs are analyzed on a gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the characteristic ions of lauric acid methyl ester and its deuterated counterpart.

    • For unlabeled methyl laurate, characteristic ions may include m/z 214 (M+), 185, 143, 87, and 74.

    • For this compound, the molecular ion will be shifted to m/z 217, and key fragment ions will also show a +3 Da shift.

  • The ratio of the peak area of the endogenous methyl laurate to the this compound internal standard is used for quantification against a calibration curve prepared with known amounts of unlabeled lauric acid and a fixed amount of the internal standard.

Quantitative Data Presentation

The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. The table below presents representative data from a hypothetical study quantifying lauric acid in the plasma of two experimental groups.

Sample GroupnLauric Acid Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Control1025.43.112.2
Treatment1042.84.510.5

This table is a representative example and does not reflect data from a specific publication.

Metabolic and Signaling Pathways

Lauric acid, once incorporated into the cell, can enter several metabolic and signaling pathways. This compound, when used as a tracer, can help elucidate the flux through these pathways.

Metabolic Fate of Lauric Acid

Lauric acid is a medium-chain fatty acid that is rapidly metabolized. It can undergo β-oxidation for energy production, be elongated to form longer-chain fatty acids, or be incorporated into complex lipids.

metabolic_pathway Lauric_Acid Lauric Acid (C12:0) (from this compound tracer) Beta_Oxidation β-Oxidation Lauric_Acid->Beta_Oxidation Elongation Elongation Lauric_Acid->Elongation Complex_Lipids Incorporation into Complex Lipids (e.g., Triglycerides, Phospholipids) Lauric_Acid->Complex_Lipids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy Production TCA_Cycle->Energy Myristic_Acid Myristic Acid (C14:0) Elongation->Myristic_Acid Palmitic_Acid Palmitic Acid (C16:0) Myristic_Acid->Palmitic_Acid Protein_Acylation Protein Acylation Myristic_Acid->Protein_Acylation

Caption: Metabolic fate of lauric acid within a cell.
Signaling Pathways Influenced by Lauric Acid

Lauric acid and its metabolites can also act as signaling molecules, influencing various cellular processes. For instance, lauric acid has been shown to activate the transcription factor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which plays a key role in regulating lipid metabolism. It can also modulate inflammatory pathways through Toll-like receptor 4 (TLR4) signaling.

signaling_pathway cluster_ppar PPARα Pathway cluster_tlr TLR4 Pathway Lauric_Acid_PPAR Lauric Acid PPARa PPARα Lauric_Acid_PPAR->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in target genes) RXR->PPRE binds to Gene_Expression ↑ Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Lauric_Acid_TLR Lauric Acid TLR4 TLR4 Lauric_Acid_TLR->TLR4 activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammatory_Genes ↑ Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Signaling pathways influenced by lauric acid.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids and the study of lipid metabolism. Its use as an internal standard ensures the reliability and accuracy of quantitative data obtained from mass spectrometry-based platforms. Furthermore, its application as a metabolic tracer provides valuable insights into the intricate pathways of fatty acid metabolism and their influence on cellular signaling. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective implementation of this compound in a variety of research and development settings.

The Indispensable Role of Deuterated Internal Standards in Quantitative Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the quest for precision and accuracy is paramount. Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone of drug development, from early discovery to clinical trials. However, the inherent variability in sample preparation and the complexities of biological matrices present significant challenges to achieving reliable data. This technical guide delves into the core principles and practical applications of deuterated internal standards, an essential tool for mitigating these challenges and ensuring the integrity of quantitative bioanalytical data.

The Core Principle: Mitigating Variability with Isotopic Analogs

At its heart, a deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle change in mass allows the internal standard to be distinguished from the analyte by the mass spectrometer, yet it behaves nearly identically during sample extraction, chromatography, and ionization.[1] By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control sample at the beginning of the workflow, it serves as a reliable reference to correct for variations that can occur throughout the analytical process.[2][3]

The primary sources of variability that a deuterated internal standard can effectively normalize include:

  • Sample Preparation Inconsistencies: Losses during extraction, evaporation, and reconstitution steps.[2]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[2]

  • Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is widely considered the "gold standard" in quantitative bioanalysis.[2]

Quantitative Data: A Case Study with Atorvastatin

To illustrate the effectiveness of deuterated internal standards, this section presents a summary of validation data from a bioanalytical method for the quantification of atorvastatin in human plasma using its deuterated analog, atorvastatin-d5, as the internal standard.

Validation ParameterAcceptance CriteriaResult with Deuterated Internal Standard
Linearity (r²) ≥ 0.990.9989[4]
Precision (%CV) Within-batch: ≤15% (≤20% for LLOQ)3.48% - 9.28%[5]
Between-batch: ≤15% (≤20% for LLOQ)3.475%[5]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)Within-batch: 99.18% - 115%[5]
Between-batch: 99.18%[5]
Recovery (%) Consistent and reproducible72.48% - 81.48%[4]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 50.2 ng/mL[5]

Table 1: Summary of bioanalytical method validation data for atorvastatin using a deuterated internal standard. The data demonstrates that the use of a deuterated internal standard enables the method to meet the stringent acceptance criteria set by regulatory agencies.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of a small molecule drug (e.g., atorvastatin) in human plasma using a deuterated internal standard.

Materials and Reagents
  • Analyte reference standard

  • Deuterated internal standard (e.g., Atorvastatin-d5)[1]

  • HPLC-grade acetonitrile, methanol, and water[1]

  • Formic acid (mass spectrometry grade)[1]

  • Human plasma (blank)

  • Protein precipitation solvent (e.g., acetonitrile)[6]

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.[6]

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (at a fixed concentration) to all tubes.[6]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[6]

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[6]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For example, for atorvastatin, the transition might be m/z 559.3 → 440.2, and for atorvastatin-d5, it would be m/z 564.3 → 445.2.[7]

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Calibration Curve Generation: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression (typically with a 1/x² weighting) to generate a calibration curve.[1]

  • Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike_IS Spike with Deuterated IS Sample->Spike_IS PPT Protein Precipitation Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Unknowns Calibration->Quantification

Figure 1: A generalized experimental workflow for bioanalysis using a deuterated internal standard.

logical_relationship Analyte Analyte in Sample Extraction Extraction Variability Analyte->Extraction Matrix_Effect Matrix Effect Analyte->Matrix_Effect Instrument_Var Instrumental Variability Analyte->Instrument_Var IS Deuterated Internal Standard (Known Amount) IS->Extraction IS->Matrix_Effect IS->Instrument_Var Analyte_Response Analyte Response Extraction->Analyte_Response IS_Response IS Response Extraction->IS_Response Matrix_Effect->Analyte_Response Matrix_Effect->IS_Response Instrument_Var->Analyte_Response Instrument_Var->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Figure 2: The logical basis for accurate quantification using a deuterated internal standard.

Conclusion

Deuterated internal standards are not merely a technical convenience but a fundamental component of robust and reliable quantitative bioanalysis. By mimicking the behavior of the analyte throughout the analytical process, they provide an effective means to correct for inevitable sources of variation, thereby ensuring the accuracy and precision of the data. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are essential for generating high-quality data that can withstand regulatory scrutiny and confidently guide critical decisions in the pharmaceutical pipeline.

References

An In-depth Technical Guide to Methyl-d3 Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of Methyl-d3 Laurate, a deuterated stable isotope of Methyl Laurate. This document is intended for use by professionals in research, scientific, and drug development fields who require precise and reliable data for their analytical and metabolic studies.

Core Molecular Data

Stable isotope-labeled compounds such as this compound are indispensable tools in quantitative analysis, particularly in mass spectrometry-based methodologies. The incorporation of deuterium atoms results in a compound that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference allows it to be used as an ideal internal standard for the accurate quantification of Methyl Laurate in various biological and chemical matrices.

Below is a summary of the key molecular data for both this compound and Methyl Laurate for direct comparison.

PropertyThis compoundMethyl Laurate
Chemical Formula C₁₃H₂₃D₃O₂C₁₃H₂₆O₂[1]
Molecular Weight 217.36 g/mol 214.34 g/mol [1]
Synonyms Dodecanoic Acid Methyl-d3 Ester, Lauric Acid Methyl-d3 EsterMethyl dodecanoate, Lauric acid methyl ester

Application in Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] Its utility stems from the fact that its chemical and physical properties are nearly identical to the endogenous, unlabeled Methyl Laurate. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for variations in sample handling and instrument response.[3][4]

Experimental Protocol: Quantification of Fatty Acid Methyl Esters using a Stable Isotope-Labeled Internal Standard

The following is a generalized protocol for the quantification of a fatty acid methyl ester (FAME), such as Methyl Laurate, in a biological sample using this compound as an internal standard.

  • Sample Preparation: A known amount of the biological sample (e.g., plasma, tissue homogenate) is accurately measured.

  • Internal Standard Spiking: A precise volume of a standard solution of this compound of known concentration is added to the sample. This step is critical and should be performed at the earliest stage of sample handling to account for any subsequent sample loss.

  • Lipid Extraction: The total lipids are extracted from the sample using an appropriate solvent system, such as a Folch or Bligh-Dyer extraction.

  • Transesterification: The extracted lipids are subjected to transesterification to convert the fatty acids into their corresponding methyl esters. This is typically achieved by reacting the lipid extract with a reagent like methanolic HCl or BF₃-methanol.

  • Sample Cleanup: The resulting FAMEs are then purified from the reaction mixture, often through liquid-liquid extraction or solid-phase extraction (SPE).

  • Analysis by GC-MS or LC-MS/MS: The purified FAME sample is injected into the chromatograph. The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to both the analyte (Methyl Laurate) and the internal standard (this compound).

  • Data Analysis: The concentration of the analyte in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve generated with known concentrations of the analyte and a fixed concentration of the internal standard.

Workflow Visualization

The following diagram illustrates the logical workflow of a quantitative analysis using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction Spike->Extract Transesterify Transesterification to FAMEs Extract->Transesterify GCMS GC-MS or LC-MS/MS Analysis Transesterify->GCMS Peak_Analyte Peak Area of Methyl Laurate (Analyte) GCMS->Peak_Analyte Detect Analyte Peak_IS Peak Area of This compound (IS) GCMS->Peak_IS Detect IS Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Analyte->Ratio Peak_IS->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Final_Conc Final Concentration of Methyl Laurate Quantify->Final_Conc

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Laurate Using Methyl-d3 Laurate as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In many quantitative applications, particularly those involving complex biological or environmental matrices, an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. A stable isotope-labeled internal standard, such as Methyl-d3 Laurate, is the gold standard for GC-MS analysis of its corresponding non-labeled analyte, Methyl Laurate.

This compound has the same chemical properties and chromatographic behavior as Methyl Laurate, meaning it co-elutes from the GC column. However, due to its three deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the endogenous analyte. This co-elution ensures that any sample loss during preparation, extraction, or injection affects both the analyte and the internal standard equally.[1] By measuring the ratio of the analyte's response to the internal standard's response, variations can be normalized, leading to highly reliable and reproducible quantification.[1][2][3] This technique is especially valuable for correcting for matrix effects, variable analyte recovery, and fluctuations in instrument performance.[2][3]

Principle of Isotope Dilution Mass Spectrometry (IDMS) The methodology is based on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known quantity of the isotopically-labeled internal standard (this compound) is added to the sample at the earliest stage of the preparation process.[1][4] The sample then undergoes extraction and derivatization (if necessary) to convert lauric acid into its methyl ester. During GC-MS analysis, the instrument monitors specific ions for both the analyte (Methyl Laurate) and the internal standard (this compound). Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Methyl Laurate (purity ≥99%)

  • Internal Standard: this compound (isotopic purity ≥98%)

  • Solvents: Hexane, Methanol, Dichloromethane (GC or HPLC grade)

  • Derivatization Reagent: 2% Methanolic HCl or 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Other: Anhydrous Sodium Sulfate, Nitrogen gas (high purity)

2. Standard Solution Preparation

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in hexane to prepare a stock solution of 1 mg/mL.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh and dissolve Methyl Laurate in hexane to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into vials to cover the desired concentration range. Add a constant amount of the IS Stock to each calibrator. Evaporate the solvent under a gentle stream of nitrogen and proceed with the derivatization step as you would for a sample.

3. Sample Preparation and Derivatization (Transesterification) This protocol is a general guideline for samples containing lipids, such as plasma or oils.

  • Sample Aliquoting: Transfer a precise volume or weight of the sample (e.g., 100 µL of plasma) into a glass tube.

  • Internal Standard Spiking: Add a fixed volume of the this compound IS Stock solution (e.g., 20 µL of 10 µg/mL working solution) to each sample, vortex, and calibrator.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen at 40-50°C.

  • Transesterification:

    • Add 1 mL of 2% methanolic HCl to the dried extract.

    • Seal the tube tightly and heat at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).[5]

    • Allow the tube to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 0.5 mL of water to the tube.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

The following tables provide typical instrument parameters for the analysis of Methyl Laurate and this compound. Parameters should be optimized for the specific instrument in use.

Table 1: Suggested GC-MS Operating Conditions

Parameter Setting
Gas Chromatograph
Injection Port Temp 250°C
Injection Mode Splitless (or Split 10:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Oven Program Initial 70°C, hold for 1 min; ramp to 280°C at 10°C/min; hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

| Solvent Delay | 5 minutes |

Table 2: Selected Ion Monitoring (SIM) Ions for Quantification

Compound Retention Time Quantifier Ion (m/z) Qualifier Ion (m/z)
Methyl Laurate ~12.5 min (Typical) 214 (M⁺) 74
This compound ~12.5 min (Typical) 77 90

Note: Retention times are approximate and must be confirmed experimentally. For d3-methyl esters, m/z 77 and 90 are suggested characteristic ions.[6]

Data Presentation and Method Performance

Quantitative data should be processed to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of Methyl Laurate in unknown samples is then determined using the regression equation derived from this curve.

Table 3: Representative Calibration Curve Data

Concentration (µg/mL) Area (Methyl Laurate) Area (this compound) Area Ratio (Analyte/IS)
0.5 45,150 901,200 0.050
1.0 91,200 905,500 0.101
5.0 448,900 898,100 0.500
10.0 902,300 903,400 0.999
25.0 2,245,000 899,500 2.496
50.0 4,510,500 901,800 5.002

| Linearity (R²) | \multicolumn{3}{c|}{0.9995 } |

Table 4: Typical Method Validation Summary

Parameter Result
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 96 - 104%

Note: These values are representative and should be established during in-house method validation according to accepted guidelines.[7][8][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample 1. Sample Collection (e.g., Plasma, Oil) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Lipid Extraction (e.g., Folch Method) Spike->Extract Derivatize 4. Transesterification to FAMEs Extract->Derivatize FinalExtract 5. FAME Extraction into Hexane Derivatize->FinalExtract GCMS 6. GC-MS Analysis (SIM Mode) FinalExtract->GCMS Integration 7. Peak Integration (Analyte & IS) GCMS->Integration Ratio 8. Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantify 9. Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

logical_relationship Principle of Internal Standard Correction cluster_ideal Ideal Scenario (100% Recovery) cluster_real Realistic Scenario (80% Recovery) cluster_conclusion Principle of Internal Standard Correction A1 Analyte: 10 ng Ratio1 Ratio = 1.0 IS1 IS: 10 ng A2 Analyte: 8 ng Ratio2 Ratio = 1.0 IS2 IS: 8 ng Conclusion Conclusion: The Analyte/IS ratio remains constant, correcting for procedural losses. Loss Sample Preparation Loss (e.g., incomplete extraction) cluster_real cluster_real Loss->cluster_real cluster_ideal cluster_ideal cluster_ideal->Loss Affects Both Equally cluster_real->Conclusion

Caption: How internal standards correct for sample loss.

References

Application Note: Quantitative Analysis of Methyl Laurate using Methyl-d3 Laurate as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methyl Laurate in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes a stable isotope-labeled internal standard, Methyl-d3 Laurate, to ensure high accuracy and precision. This methodology is applicable for researchers in drug development, metabolomics, and other scientific fields requiring precise quantification of fatty acid methyl esters.

Introduction

Methyl Laurate is the methyl ester of lauric acid, a saturated fatty acid with twelve carbon atoms. Accurate quantification of fatty acids and their esters is crucial in various research areas, including the study of metabolic disorders and the development of new therapeutics. The analysis of fatty acids by LC-MS can be challenging due to their poor ionization efficiency.[1] Derivatization to fatty acid methyl esters (FAMEs) is a common strategy to improve their chromatographic and mass spectrometric properties.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation and matrix effects.[4] This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of Methyl Laurate.

Experimental Protocols

Sample Preparation: Lipid Extraction and Transesterification

This protocol is designed for the extraction of total fatty acids from a biological matrix (e.g., plasma, cell lysate) and their subsequent conversion to fatty acid methyl esters.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound internal standard solution (10 µg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.5 M Sodium Hydroxide in Methanol

  • 14% Boron Trifluoride in Methanol

  • Saturated Sodium Chloride solution

  • Hexane

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • To a 2 mL glass vial, add 100 µL of the biological sample.

  • Add 10 µL of the 10 µg/mL this compound internal standard solution.

  • Add 500 µL of a chloroform:methanol (2:1, v/v) solution for lipid extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer to a new 2 mL glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried lipid extract, add 200 µL of 0.5 M sodium hydroxide in methanol.

  • Cap the vial tightly and heat at 80°C for 10 minutes for saponification.

  • Cool the vial to room temperature.

  • Add 250 µL of 14% boron trifluoride in methanol.

  • Cap the vial tightly and heat at 80°C for 5 minutes for methylation.

  • Cool the vial to room temperature.

  • Add 500 µL of saturated sodium chloride solution and 500 µL of hexane.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow 800 L/hr

| Collision Gas | Argon |

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The following transitions should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Methyl Laurate 215.274.15015
Methyl Laurate (Qualifier) 215.287.15010
This compound (IS) 218.277.15015
This compound (IS Qualifier) 218.290.15010

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of Methyl Laurate in a spiked biological sample.

Sample IDSpiked Concentration (ng/mL)Peak Area (Methyl Laurate)Peak Area (this compound)Response Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
Cal 1110,500100,2000.1051.1110
Cal 2552,300101,5000.5155.2104
Cal 310103,100100,8001.02310.1101
Cal 450515,200102,1005.04649.899.6
Cal 51001,025,000101,00010.149100.5100.5
QC Low7.576,800101,2000.7597.5100
QC Mid30308,900101,8003.03429.999.7
QC High80812,300100,5008.08380.2100.3

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical protocol.

experimental_workflow sample Biological Sample is_spike Spike with This compound IS sample->is_spike extraction Lipid Extraction (Chloroform:Methanol) is_spike->extraction evaporation Solvent Evaporation extraction->evaporation derivatization Transesterification (NaOH/MeOH, BF3/MeOH) evaporation->derivatization l_l_extraction Liquid-Liquid Extraction (Hexane) derivatization->l_l_extraction analysis LC-MS/MS Analysis l_l_extraction->analysis data_processing Data Processing and Quantification analysis->data_processing

Figure 1. Experimental workflow for the quantification of Methyl Laurate.
Fatty Acid Metabolism Overview

Methyl Laurate is a product of the esterification of lauric acid, which is involved in fatty acid synthesis and metabolism. The following diagram provides a simplified overview of the central role of Acetyl-CoA in fatty acid metabolism.

fatty_acid_metabolism acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis energy Energy Production (TCA Cycle) acetyl_coa->energy lauric_acid Lauric Acid (C12:0) fatty_acid_synthesis->lauric_acid esterification Esterification (with Methanol) lauric_acid->esterification beta_oxidation Beta-Oxidation lauric_acid->beta_oxidation methyl_laurate Methyl Laurate esterification->methyl_laurate beta_oxidation->acetyl_coa

Figure 2. Simplified overview of Lauric Acid's position in fatty acid metabolism.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and accurate approach for the quantification of Methyl Laurate in biological samples. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving high-quality quantitative results. This protocol can be readily adapted by researchers in various fields for the routine analysis of this and other fatty acid methyl esters.

References

Application Note: Quantitative Analysis of Lauric Acid using Methyl-d3 Laurate as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and sensitive method for the quantitative analysis of lauric acid in biological matrices. The protocol employs a stable isotope-labeled internal standard, Methyl-d3 Laurate, for accurate quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The use of an internal standard compensates for variations in sample preparation and instrument response, ensuring high precision and accuracy.[1] This method involves a liquid-liquid extraction of fatty acids, followed by derivatization to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. The protocol is suitable for various sample types, including plasma, serum, and tissues.[2]

Principle of the Method

The quantification of lauric acid is based on the principle of stable isotope dilution analysis. A known amount of a deuterated analog of the analyte, in this case, a derivative of d3-lauric acid, is added to the sample at the beginning of the preparation process.[2] Lauric acid and its deuterated internal standard are chemically similar and thus exhibit nearly identical behavior during extraction, derivatization, and chromatographic separation.

During GC-MS analysis, the endogenous (unlabeled) lauric acid and the deuterated internal standard are separated from other matrix components and detected by the mass spectrometer. Because they differ slightly in mass, they can be distinguished and measured independently. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte to create a calibration curve, which is used to determine the concentration of lauric acid in unknown samples.[3][4]

Experimental Protocols

This section provides detailed methodologies for the quantification of lauric acid.

Materials and Reagents
  • Lauric Acid (≥99%)

  • Lauric Acid-d3 (for preparation of this compound standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Iso-octane

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl)

  • Pentafluorobenzyl bromide (PFBBr)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate

  • Water (LC-MS Grade)

  • Biological matrix (e.g., plasma, tissue homogenate)

Preparation of Standard Solutions
  • Lauric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of lauric acid standard and dissolve it in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Lauric Acid-d3 in methanol. This will be derivatized alongside the samples to form this compound.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lauric Acid stock solution with methanol to create calibration standards ranging from 1 µg/mL to 500 µg/mL.[5]

  • Calibration Curve Standards: To prepare the calibration curve, add a constant, known amount of the Internal Standard solution to each working standard solution.[6] This ensures the same concentration of IS in every calibration point and sample.

Sample Preparation Protocol (for Plasma)
  • Aliquoting: Pipette 100 µL of plasma into a clean glass tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the Internal Standard working solution to the plasma sample. Also prepare 3 extra samples with only Internal Standard and a buffer (like dPBS) for quality control.[2]

  • Protein Precipitation & Lysis: Add 1 mL of methanol to the tube, vortex thoroughly to mix and precipitate proteins.[2]

  • Acidification: Acidify the mixture by adding HCl to a final concentration of approximately 25 mM to ensure fatty acids are protonated.[2]

  • Extraction: Add 2 mL of iso-octane to the tube. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (iso-octane) to a new clean glass tube. Repeat the extraction step on the remaining aqueous layer to maximize recovery.[2]

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is a critical step to increase the volatility of fatty acids for GC analysis.[7]

  • Reagent Preparation: Prepare a derivatizing solution of 2% (v/v) methanolic sulfuric acid or use another common agent like boron trifluoride in methanol (BF3-methanol).

  • Reaction: Reconstitute the dried extract from step 3.3.7 in 1 mL of the derivatizing solution.

  • Incubation: Seal the tube and heat at 60°C for 30 minutes.

  • Neutralization & Extraction: After cooling, add 1 mL of water and 1 mL of iso-octane. Vortex and centrifuge to separate the layers.

  • Final Product: Transfer the top organic layer containing the FAMEs (including Methyl Laurate and this compound) to a GC vial for analysis.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent[8]
Column ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm film thickness) or similar polar column[9]
Injection Volume 1 µL
Injector Temperature 250°C[9]
Split Ratio 10:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 100°C, ramp to 230°C at 20°C/min, hold for 1 min[9]
Mass Spectrometer Agilent 7250 Q-TOF or equivalent[8]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Methyl Laurate: m/z 214 (Molecular Ion), 74, 87This compound: m/z 217 (Molecular Ion), 77, 90
Detector Temp. 250°C[9]

Data Presentation and Performance

The performance of the method should be validated by assessing its linearity, precision, and accuracy.

Table 1: Calibration Curve and Method Validation Data
ParameterTypical ValueDescription
Linear Range 1 - 500 µg/mLThe concentration range over which the method is accurate and precise.[5][9]
Correlation Coefficient (r²) > 0.999A measure of the linearity of the calibration curve.[5]
Limit of Detection (LOD) ~0.38 µg/mLThe lowest concentration of analyte that can be reliably detected.[5][9]
Limit of Quantitation (LOQ) ~1.17 µg/mLThe lowest concentration of analyte that can be accurately quantified.[5][9]
Intra-day Precision (%RSD) < 2%The precision of the method when repeated on the same day.[9]
Inter-day Precision (%RSD) < 2%The precision of the method when repeated on different days.[9]
Accuracy (% Recovery) 99.2% - 100.5%The closeness of the measured value to the true value, assessed via spike-recovery experiments.[9]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample 1. Sample Collection (e.g., Plasma, Tissue) Add_IS 2. Addition of Internal Standard (Lauric Acid-d3) Sample->Add_IS Spike known amount Extraction 3. Liquid-Liquid Extraction Add_IS->Extraction Isolate lipids Derivatization 4. Derivatization to FAMEs Extraction->Derivatization Increase volatility GCMS 5. GC-MS Analysis (SIM Mode) Derivatization->GCMS Inject sample Data 6. Data Processing (Peak Integration) GCMS->Data Curve 7. Calibration Curve (Area Ratio vs. Conc.) Data->Curve Quant 8. Quantification (Calculate Sample Conc.) Curve->Quant

Caption: Workflow for lauric acid quantification.

References

Application of Methyl-d3 Laurate in Lipidomics Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the application of Methyl-d3 Laurate as a critical tool in lipidomics research. These application notes and protocols are designed to provide a thorough understanding of how this stable isotope-labeled lipid can be effectively utilized for precise and quantitative analysis of lipidomes.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, plays a pivotal role in understanding cellular physiology and pathology. The complexity and dynamic nature of the lipidome necessitate robust analytical techniques for accurate quantification and metabolic tracking. This compound, a deuterated form of methyl laurate, serves as an invaluable tool in mass spectrometry-based lipidomics. Its primary applications include serving as an internal standard for precise quantification of fatty acids and other lipid species, enabling metabolic labeling to trace the fate of lauric acid in biological pathways, and facilitating flux analysis to understand the dynamics of lipid metabolism. The incorporation of a stable isotope label allows for its differentiation from endogenous, unlabeled counterparts by mass spectrometry, thereby providing a high degree of specificity and accuracy in complex biological matrices.

Core Applications

The versatility of this compound allows for its use in a variety of lipidomics studies:

  • Internal Standard for Quantitative Lipidomics: By adding a known amount of this compound to a sample prior to lipid extraction and analysis, it is possible to correct for variability in sample preparation and instrument response. This ensures accurate and reproducible quantification of endogenous lauric acid and related lipids.

  • Metabolic Labeling and Pathway Tracing: Cells or organisms can be cultured with or fed this compound. The deuterated methyl group is incorporated into various lipid species through metabolic pathways. By tracking the appearance of the deuterium label in different lipids over time, researchers can elucidate the pathways of fatty acid metabolism and identify key enzymatic steps.

  • Lipid Flux Analysis: This application extends metabolic labeling to quantify the rate of synthesis and turnover of specific lipids. By monitoring the rate of incorporation and disappearance of the deuterium label from different lipid pools, researchers can gain insights into the dynamic regulation of lipid metabolism under various physiological or pathological conditions.

Data Presentation: Quantitative Analysis of Lauric Acid

The following table provides an example of how to present quantitative data from a lipidomics experiment using this compound as an internal standard for the quantification of endogenous lauric acid in a biological sample.

Sample IDSample TypeEndogenous Lauric Acid (μg/mL)This compound (Internal Standard) (μg/mL)Calculated Lauric Acid Concentration (μg/mL)
CTRL-1Control Plasma1.251.001.25
CTRL-2Control Plasma1.321.001.32
CTRL-3Control Plasma1.181.001.18
TREAT-1Treated Plasma2.541.002.54
TREAT-2Treated Plasma2.681.002.68
TREAT-3Treated Plasma2.451.002.45

Experimental Protocols

Protocol 1: Quantification of Lauric Acid in Plasma using this compound as an Internal Standard

This protocol outlines the use of this compound for the accurate quantification of lauric acid in plasma samples by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plasma samples

  • This compound internal standard solution (10 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Sodium hydroxide (0.5 M in methanol)

  • BF3-methanol (14%)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard solution.

    • Vortex briefly to mix.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of deionized water and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Saponification and Methylation:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M sodium hydroxide in methanol to the dried lipid extract.

    • Heat at 80°C for 10 minutes to saponify the fatty acids.

    • Cool to room temperature and add 2 mL of 14% BF3-methanol.

    • Heat at 80°C for 5 minutes to methylate the fatty acids, forming fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Cool the sample and add 1 mL of hexane and 1 mL of deionized water.

    • Vortex thoroughly and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs extract onto the GC-MS system.

    • Use an appropriate temperature program to separate the FAMEs.

    • Monitor the characteristic ions for methyl laurate and this compound in selected ion monitoring (SIM) mode.

Protocol 2: Metabolic Labeling of Adherent Cells with this compound

This protocol describes how to label cellular lipids by culturing adherent cells in the presence of this compound.

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound complexed to fatty acid-free BSA. The final concentration in the medium will typically be in the range of 10-100 µM.

    • Sterile-filter the labeling medium.

  • Cell Culture and Labeling:

    • Plate cells in culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Remove the growth medium and wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium containing this compound to the cells.

    • Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and incorporation of the labeled fatty acid.

  • Cell Harvesting and Lipid Extraction:

    • After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and transfer to a glass tube.

    • Centrifuge to pellet the cells and discard the supernatant.

    • Perform lipid extraction on the cell pellet using a suitable method (e.g., Folch or Bligh & Dyer).

  • LC-MS/MS Analysis:

    • Analyze the lipid extract by LC-MS/MS to identify and quantify the lipid species that have incorporated the deuterium label.

    • Use precursor ion scanning or neutral loss scanning to specifically detect lipid classes containing the lauryl acyl chain.

Visualizations

G Experimental Workflow for Quantitative Lipidomics cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Lipid_Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Peak Integration & Quantification Analysis->Data_Processing Final_Result Final Lipid Concentrations Data_Processing->Final_Result

Caption: Workflow for quantitative lipidomics using this compound.

G Simplified Fatty Acid Metabolism and Labeling Mdl This compound Acyl_CoA Lauryl-d3-CoA Mdl->Acyl_CoA Elongation Chain Elongation Acyl_CoA->Elongation Desaturation Desaturation Acyl_CoA->Desaturation Complex_Lipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) Acyl_CoA->Complex_Lipids Elongation->Complex_Lipids Desaturation->Complex_Lipids Labeled_Lipids Deuterium-Labeled Lipid Species Complex_Lipids->Labeled_Lipids

Caption: Metabolic fate of this compound in cellular lipid synthesis.

Application Note: Quantitative Analysis of Fatty Acids in Biological Samples Using Methyl-d3 Laurate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of fatty acids in biological matrices. The protocol employs a lipid extraction step followed by transesterification to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs). For accurate quantification, a deuterated internal standard, Methyl-d3 Laurate, is utilized. The subsequent analysis is performed by gas chromatography-mass spectrometry (GC-MS), which offers high sensitivity and selectivity. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of fatty acid profiles in various sample types, such as plasma, tissues, and cell cultures.

Introduction

The analysis of fatty acids is crucial in numerous research areas, including metabolism, drug development, and nutritional science. Gas chromatography is a widely used technique for fatty acid profiling due to its high resolution.[1] However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to convert them into more volatile and stable fatty acid methyl esters (FAMEs) for optimal GC analysis.[1]

Accurate quantification of fatty acids can be challenging due to potential losses during sample preparation, including extraction and derivatization, as well as variations in instrument response.[1] The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to overcome these challenges. This internal standard is added at the beginning of the sample preparation process and is chemically identical to its non-labeled counterpart, ensuring it behaves similarly throughout the entire procedure. By monitoring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved. Deuterated standards are particularly well-suited for GC-MS analysis, as the mass difference allows for clear differentiation between the analyte and the standard.

This application note provides a detailed protocol for the preparation and analysis of fatty acids from biological samples using this compound as an internal standard, along with representative performance data.

Data Presentation

The following tables summarize the typical quantitative performance of the described method. This data is representative of what can be achieved and should be validated in-house for specific applications.

Table 1: Linearity of Fatty Acid Methyl Ester (FAME) Standards

Fatty Acid Methyl EsterConcentration Range (µg/mL)Correlation Coefficient (r²)
Methyl Myristate (C14:0)0.1 - 50> 0.998
Methyl Palmitate (C16:0)0.1 - 100> 0.999
Methyl Stearate (C18:0)0.1 - 100> 0.999
Methyl Oleate (C18:1)0.1 - 100> 0.998
Methyl Linoleate (C18:2)0.1 - 50> 0.997

Table 2: Recovery and Precision

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
Myristic Acid1098.53.2
Palmitic Acid50101.22.8
Stearic Acid5099.33.5
Oleic Acid5097.84.1
Linoleic Acid2596.54.5

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Fatty AcidLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Myristic Acid0.030.1
Palmitic Acid0.020.08
Stearic Acid0.030.1
Oleic Acid0.040.12
Linoleic Acid0.050.15

Experimental Protocols

Materials and Reagents
  • Biological sample (e.g., plasma, homogenized tissue, cell pellet)

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

  • GC-MS system with a suitable capillary column (e.g., polar column like DB-WAX)

Sample Preparation and Lipid Extraction (Folch Method)
  • To a 15 mL glass tube, add 1 mL of the biological sample (e.g., plasma).

  • Add a known amount of this compound internal standard solution. The amount should be chosen to be within the calibration range of the instrument.

  • Add 2 mL of chloroform and 4 mL of methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Add 2 mL of chloroform and vortex for 1 minute.

  • Add 2 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a clean 10 mL glass tube.

  • Dry the extracted lipid solution under a gentle stream of nitrogen at 40°C.

Transesterification to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

  • Seal the tube tightly with a PTFE-lined cap.

  • Heat the mixture at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 2 mL of distilled water.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

GC-MS Analysis
  • GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Monitor characteristic ions for each FAME and for this compound. For example, for this compound, monitor the molecular ion and key fragment ions that are shifted by +3 m/z compared to the unlabeled Methyl Laurate.

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

Quantification

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte standards. The concentration of fatty acids in the samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, etc.) add_is Add this compound Internal Standard sample->add_is extraction Lipid Extraction (Folch Method) add_is->extraction dry_extract Dry Lipid Extract extraction->dry_extract transesterification Transesterification (BF3 in Methanol) dry_extract->transesterification extract_fames Extract FAMEs with Hexane transesterification->extract_fames dry_fames Dry and Reconstitute FAMEs extract_fames->dry_fames gcms_analysis GC-MS Analysis (SIM Mode) dry_fames->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing logical_relationship cluster_quantification Quantitative Analysis Principle analyte Target Fatty Acid (Analyte) sample_prep Sample Preparation (Extraction & Derivatization) analyte->sample_prep is This compound (Internal Standard) is->sample_prep gcms GC-MS Measurement sample_prep->gcms ratio Peak Area Ratio (Analyte / Internal Standard) gcms->ratio calibration Calibration Curve ratio->calibration concentration Accurate Concentration of Analyte calibration->concentration

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Samples by GC-MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

AN-GCMS-FA001

Abstract

This application note details a robust and reliable method for the quantitative analysis of fatty acids in biological matrices using gas chromatography-mass spectrometry (GC-MS). The described protocol employs a derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs) using boron trifluoride (BF3) in methanol. For accurate quantification, a deuterated fatty acid is introduced as an internal standard prior to the derivatization process. This method is suitable for researchers, scientists, and professionals in drug development who require precise and reproducible quantification of fatty acids.

Introduction

Fatty acids are crucial biomolecules involved in a multitude of physiological and pathological processes, including energy metabolism, cell signaling, and inflammation.[1] Accurate quantification of specific fatty acids in biological samples such as plasma, tissues, or cell cultures is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of fatty acids.[2] However, due to their low volatility, fatty acids require a derivatization step to increase their amenability to GC analysis.[1][2]

This protocol focuses on the acid-catalyzed esterification of fatty acids to FAMEs using BF3-methanol, a widely used and efficient reagent.[3][4][5] To correct for variations in sample preparation and instrument response, a deuterated internal standard is added to the sample at the beginning of the workflow.[2][6] The use of a stable isotope-labeled standard, which has nearly identical chemical and physical properties to its unlabeled counterpart, ensures high accuracy and precision in the quantification.[2][6]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of fatty acids is depicted in the following diagram.

Fatty Acid Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of Deuterated Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Add_BF3 Addition of BF3-Methanol Extraction->Add_BF3 Incubation Incubation (Heating) Add_BF3->Incubation Extraction_FAMEs Extraction of FAMEs Incubation->Extraction_FAMEs GCMS GC-MS Analysis Extraction_FAMEs->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Experimental workflow for fatty acid analysis.

Derivatization Reaction

The core of the sample preparation is the conversion of fatty acids into FAMEs. This is achieved through an esterification reaction catalyzed by boron trifluoride. The reaction is illustrated below.

Derivatization Reaction FattyAcid Fatty Acid R-COOH reagents + FattyAcid->reagents Methanol Methanol CH3OH reaction_arrow BF3 Catalyst (Heat) Methanol->reaction_arrow FAME Fatty Acid Methyl Ester (FAME) R-COOCH3 products + FAME->products Water Water H2O reagents->Methanol products->Water reaction_arrow->FAME

Caption: Esterification of a fatty acid to a FAME.

Materials and Methods

Reagents

  • Methanol (Anhydrous, GC grade)

  • Hexane (GC grade)

  • Boron trifluoride-methanol solution (14% w/v)

  • Sodium chloride (NaCl)

  • Sodium sulfate (Anhydrous)

  • Deuterated internal standard (e.g., Palmitic acid-d31)

  • Fatty acid standards for calibration curve

Equipment

  • Gas chromatograph with mass spectrometer (GC-MS)

  • GC column suitable for FAME analysis (e.g., DB-23, SP-2560)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Glass test tubes with screw caps

  • Pipettes

  • Nitrogen evaporator

Detailed Protocol

1. Sample Preparation and Lipid Extraction

  • To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue) in a screw-capped glass tube, add a known amount of the deuterated internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[3][4]

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.[7]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Analysis

  • GC Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the desired sensitivity and number of analytes.

Data Presentation

Quantitative data should be summarized in a clearly structured table. The concentration of each fatty acid is determined by constructing a calibration curve using known concentrations of fatty acid standards and a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Example Quantitative Data for Fatty Acid Analysis

Fatty AcidRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)Concentration (µg/mL)
Myristic Acid (C14:0)12.5150,000500,0000.305.2
Palmitic Acid (C16:0)14.8850,000500,0001.7029.8
Palmitoleic Acid (C16:1)15.190,000500,0000.183.1
Stearic Acid (C18:0)17.2600,000500,0001.2021.0
Oleic Acid (C18:1)17.51,200,000500,0002.4042.1
Linoleic Acid (C18:2)18.1950,000500,0001.9033.3

Conclusion

The described method provides a reliable and accurate means for the quantification of fatty acids in biological samples. The use of a deuterated internal standard is crucial for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data. This protocol is a valuable tool for researchers in various fields, including metabolic research, drug discovery, and clinical diagnostics.

References

Application Notes and Protocols for Incorporating Methyl-d3 Laurate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Methyl-d3 laurate, a deuterated form of the methyl ester of lauric acid, serves as a valuable tracer for studying fatty acid metabolism, including uptake, chain elongation, desaturation, and incorporation into complex lipids. Its use in cell culture experiments, coupled with mass spectrometry, allows for precise quantification of metabolic fluxes and provides insights into cellular lipid dynamics in various physiological and pathological states. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Principle

This compound, once introduced into cell culture media, is taken up by cells and hydrolyzed to d3-lauric acid. The deuterated lauric acid can then enter various metabolic pathways. The deuterium label acts as a tracer that can be detected by mass spectrometry (MS). By analyzing the mass shifts in fatty acids and their derivatives, researchers can track the metabolic conversion of the laurate tracer.

Applications

  • Metabolic Flux Analysis: Quantifying the rate of fatty acid uptake, oxidation, and incorporation into other lipids.

  • Drug Discovery: Evaluating the effect of drug candidates on fatty acid metabolism.

  • Disease Modeling: Studying alterations in lipid metabolism in diseases such as cancer, metabolic syndrome, and neurodegenerative disorders.

  • Nutritional Studies: Investigating the cellular processing of specific dietary fatty acids.

Quantitative Data Summary

The following table summarizes typical experimental parameters for using fatty acid tracers in cell culture, derived from studies on lauric acid and other fatty acids. These values should be optimized for specific cell lines and experimental goals.

ParameterValueCell TypeReference
Concentration 25 µMRAW 264.7 macrophages[1]
300 µMPrimary cortical astrocytes[2]
Incubation Time Approached steady state within 1 hourHuman erythrocytes[3]
24 hours (for conditioned media preparation)Primary cortical astrocytes[2]

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound

This protocol describes the general procedure for labeling cultured cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound

  • Ethanol (for dissolving this compound)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding:

    • Culture cells in complete medium to ~80% confluency.

    • Trypsinize and seed cells into new culture plates at a desired density. Allow cells to adhere and grow for 24 hours before starting the experiment.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in ethanol.

    • On the day of the experiment, dilute the this compound stock solution into a complete culture medium to achieve the desired final concentration (e.g., 25-300 µM). Ensure the final concentration of ethanol in the medium is non-toxic to the cells (typically <0.1%).

    • Note: Fatty acids can be complexed with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and delivery to cells.

  • Labeling:

    • Aspirate the old medium from the cell culture plates.

    • Wash the cells once with PBS.

    • Add the prepared labeling medium containing this compound to the cells.

    • Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).[2][3]

  • Cell Harvesting:

    • After the incubation period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining tracer.

    • Harvest the cells by trypsinization or by scraping in ice-cold PBS.

    • Centrifuge the cell suspension to pellet the cells.

    • Store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction and Derivatization

This protocol outlines the extraction of total lipids from the cell pellet and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Boron trifluoride (BF3) in methanol (14%) or Acetyl chloride and methanol

  • Hexane

  • Saturated NaCl solution

  • Glass vials with Teflon-lined caps

  • Nitrogen gas supply

Procedure:

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in a known volume of water.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. The final solvent-to-water ratio should be sufficient to ensure a single phase.

    • Vortex the mixture vigorously for 20 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex briefly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass vial.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Derivatization to FAMEs:

    • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.[4] Alternatively, use a mixture of acetyl-chloride and methanol.[5]

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs and transfer it to a new vial for GC-MS analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol provides a general guideline for the analysis of deuterated FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • FAMEs sample in hexane

  • GC-MS system equipped with a suitable capillary column (e.g., a polar cyano-column)[5]

  • Helium (carrier gas)

  • FAME standards (for retention time comparison)

Procedure:

  • GC-MS Setup:

    • Equip the GC with a polar capillary column suitable for FAME analysis.[5]

    • Set the injection port temperature, oven temperature program, and carrier gas flow rate. These parameters should be optimized for the specific FAMEs of interest. A typical analysis time is around 17 minutes.[5]

  • Sample Injection:

    • Inject a small volume (e.g., 1 µL) of the FAMEs sample into the GC.

  • Mass Spectrometry:

    • Operate the mass spectrometer in either full scan mode or Selected Ion Monitoring (SIM) mode. SIM mode offers higher sensitivity and selectivity for detecting the deuterated and non-deuterated forms of laurate and its metabolites.[5]

    • Monitor for the molecular ions and characteristic fragments of both the unlabeled (d0) and deuterated (d3) methyl laurate and its potential elongation and desaturation products.

  • Data Analysis:

    • Identify the peaks corresponding to d3-methyl laurate and its metabolites based on their retention times and mass spectra.

    • Quantify the peak areas to determine the relative abundance of the deuterated species.

    • Calculate the isotopic enrichment to trace the metabolic fate of the lauric acid.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome seeding Seed Cells adherence 24h Adherence seeding->adherence labeling Add this compound (e.g., 25-300 µM) adherence->labeling incubation Incubate (1-24h) labeling->incubation harvesting Harvest Cells incubation->harvesting extraction Lipid Extraction (Folch Method) harvesting->extraction derivatization Derivatization to FAMEs (BF3/Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Isotopic Enrichment) gcms->data flux Metabolic Flux (Uptake, Elongation, etc.) data->flux

Caption: Experimental workflow for this compound tracing in cell culture.

lauric_acid_signaling cluster_extracellular Extracellular cluster_cell Astrocyte la Lauric Acid mek MEK erk ERK mek->erk Activates perk pERK erk->perk Phosphorylates gdnf GDNF mRNA perk->gdnf il6 IL-6 mRNA perk->il6 ccl2 CCL2 mRNA perk->ccl2 u0126 U0126 (MEK Inhibitor) u0126->mek

Caption: Lauric acid signaling pathway in astrocytes.[2]

References

Application Notes and Protocols for the Use of Methyl-d3 Laurate in Food Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in food samples is crucial for nutritional labeling, quality control, and research into the impact of dietary fats on health. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid methyl esters (FAMEs). To ensure the accuracy and reliability of these measurements, the use of an internal standard is essential to correct for variability during sample preparation and analysis. Methyl-d3 Laurate, a deuterated form of methyl laurate, serves as an excellent internal standard for the quantification of lauric acid and other fatty acids in various food matrices. Its chemical similarity to the analytes of interest and its distinct mass-to-charge ratio (m/z) allow for precise correction of analytical variations, thereby improving the robustness of the method.[1] This document provides detailed application notes and protocols for the use of this compound in the analysis of fatty acids in food samples.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to the sample at the beginning of the analytical process. This "isotope-labeled" standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium). By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte can be determined with high precision, as any sample loss or variation during the procedure will affect both the analyte and the internal standard equally.[2]

Application: Quantification of Fatty Acids in Food Matrices

This compound is particularly useful as an internal standard for the analysis of fatty acids in a wide range of food products, including:

  • Dairy Products: Milk, cheese, yogurt, and butter.

  • Oils and Fats: Vegetable oils, animal fats, and fish oils.

  • Meat and Poultry: Beef, pork, chicken, and processed meats.

  • Bakery Products: Bread, pastries, and cookies.

  • Infant Formula and Nutritional Supplements.

Experimental Protocols

Sample Preparation: Lipid Extraction and Transesterification

This protocol describes a general procedure for the extraction of lipids from a food sample and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Food Sample

  • This compound internal standard solution (known concentration in a suitable solvent like hexane or methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sodium sulfate (anhydrous)

  • 2 M KOH in methanol

  • 1 M H2SO4 in methanol

  • Hexane

  • Saturated NaCl solution

  • Glassware: Homogenizer, centrifuge tubes, separatory funnel, vials.

Procedure:

  • Homogenization: Weigh a representative portion of the food sample (e.g., 1-5 g) into a homogenizer tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample. The amount added should be comparable to the expected concentration of lauric acid in the sample.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample. A common ratio is 20 mL of solvent per gram of sample.

    • Homogenize the mixture for 2 minutes.

    • Filter the homogenate to remove solid particles.

    • Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

    • Mix thoroughly and centrifuge to separate the layers.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Transesterification (Base-Catalyzed):

    • Redissolve the lipid extract in a known volume of hexane (e.g., 1 mL).

    • Add 200 µL of 2 M methanolic KOH.

    • Vortex the mixture for 30 seconds and let it stand for 5 minutes for the reaction to complete.

    • Add 1 mL of saturated NaCl solution and vortex again.

    • Centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is ready for GC-MS analysis.

  • Transesterification (Acid-Catalyzed - for samples containing free fatty acids):

    • Redissolve the lipid extract in 1 mL of 1 M H2SO4 in methanol.

    • Heat the mixture at 80°C for 1 hour.

    • After cooling, add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-23, or similar).

Typical GC-MS Parameters:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1 to 50:1 (depending on concentration)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification

Selected Ion Monitoring (SIM) for Quantification:

For accurate quantification, operate the mass spectrometer in SIM mode. The following ions are typically monitored:

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
Methyl Laurate7487, 200
This compound 77 90, 203

Note: The specific ions and GC parameters should be optimized in your laboratory for your specific instrument and application.

Data Presentation

The quantitative data obtained from the analysis of various food samples using this compound as an internal standard can be summarized for easy comparison. The following table presents representative data for the recovery, limit of detection (LOD), and limit of quantification (LOQ) of lauric acid in different food matrices.

Table 1: Performance Characteristics of Lauric Acid Quantification using this compound Internal Standard

Food MatrixAnalyteAverage Recovery (%)LOD (µg/g)LOQ (µg/g)
Milk Powder Lauric Acid98.50.51.5
Olive Oil Lauric Acid101.20.20.6
Ground Beef Lauric Acid97.81.03.0
Biscuits Lauric Acid99.10.82.4

Note: These values are illustrative and may vary depending on the specific method and instrumentation used.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of fatty acids in food samples using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Food Sample Spike Spike with This compound Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Lipid Extraction (e.g., Folch) Homogenize->Extract Derivatize Transesterification to FAMEs Extract->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Acquisition GCMS->Data Integrate Peak Integration Data->Integrate Calculate Calculate Analyte/ Internal Standard Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Report Final Report Quantify->Report

Caption: Workflow for Food Sample Analysis using this compound.

Logical Relationship of Key Analytical Steps

This diagram outlines the logical connections and dependencies between the critical stages of the analytical method.

G cluster_0 Method Foundation cluster_1 Core Processes cluster_2 Correction & Outcome IS Internal Standard (this compound) Extraction Extraction Efficiency Derivatization Derivatization Yield Injection Injection Variability Correction Ratio-based Correction IS->Correction Provides Reference Signal Analyte Target Analytes (Fatty Acids) Analyte->Correction Provides Analyte Signal Extraction->Correction Corrects for Losses Derivatization->Correction Corrects for Inefficiency Injection->Correction Corrects for Variation Result Accurate & Precise Quantification Correction->Result

Caption: Rationale for using an internal standard in fatty acid analysis.

Conclusion

The use of this compound as an internal standard in the GC-MS analysis of fatty acids in food provides a robust and reliable method for accurate quantification. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and professionals in the food and pharmaceutical industries. The implementation of isotope dilution mass spectrometry with this compound will enhance the quality and comparability of fatty acid analysis results across different laboratories and food matrices.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference with Methyl-d3 Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Methyl-d3 Laurate as an internal standard in mass spectrometry-based assays. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to isotopic interference.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference occurs when the isotopic signature of an unlabeled analyte overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard. In the case of Methyl Laurate and its deuterated form, this compound, naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled Methyl Laurate can produce ions that have the same nominal mass as ions from the this compound standard. This can lead to an overestimation of the internal standard's signal, resulting in inaccurate quantification of the analyte.

Q2: I am observing a signal for my this compound internal standard even in my blank samples. What could be the cause?

A2: A signal for this compound in a blank sample, assuming no contamination, is a strong indicator of isotopic interference from a co-eluting endogenous compound, likely unlabeled Methyl Laurate. The M+3 isotope of unlabeled Methyl Laurate can contribute to the signal of the primary ion of this compound.

Q3: Can the position of the deuterium labels on this compound affect chromatographic separation?

A3: Yes, deuteration can sometimes lead to a slight chromatographic shift, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart.[1][2] This can be problematic if the analyte and internal standard do not co-elute perfectly, as they may experience different matrix effects, leading to inaccurate quantification.[1][2] Using a chromatographic column with slightly lower resolution or adjusting the gradient profile can sometimes help to ensure co-elution.[1]

Q4: Are there alternative stable isotope-labeled standards that can minimize these issues?

A4: Yes, internal standards labeled with ¹³C, ¹⁵N, or ¹⁸O are less likely to cause chromatographic shifts compared to deuterium-labeled standards.[1][2] However, deuterated standards are often more readily available and cost-effective. Careful method development can often mitigate the challenges associated with their use.

Troubleshooting Guide

Issue 1: Inaccurate Quantification and Poor Assay Linearity

Symptoms:

  • Non-linear calibration curves.

  • Inaccurate and imprecise measurement of quality control samples.

  • Results vary significantly between analytical runs.

Potential Cause: Isotopic contribution from unlabeled Methyl Laurate to the this compound signal.

Troubleshooting Steps:

  • Assess the Isotopic Contribution:

    • Analyze a high-concentration standard of unlabeled Methyl Laurate.

    • Monitor the m/z channels for both the unlabeled compound and the this compound internal standard.

    • Quantify the percentage of the signal from the unlabeled standard that appears in the internal standard's mass window.

  • Optimize Mass Spectrometry Method:

    • Select Appropriate Precursor and Product Ions: In tandem mass spectrometry (MS/MS), choose precursor-product ion transitions that minimize overlap. For this compound, where the deuterium is on the methyl group, fragments that do not contain this group will not show a mass shift.

      • Unlabeled Methyl Laurate (MW: 214.34 g/mol ):

        • Common fragment ions include m/z 74 (from McLafferty rearrangement) and m/z 87 (from alpha-cleavage).

      • This compound (MW: 217.36 g/mol ):

        • The corresponding fragment containing the deuterated methyl group will be at m/z 77.

        • The fragment at m/z 87 will remain, as it does not contain the methyl group.

    • Monitor Multiple Transitions: Monitor multiple fragment ions for both the analyte and the internal standard. Deviations in the ratios of these ion signals can indicate the presence of an interference.[2]

  • Adjust Internal Standard Concentration:

    • The concentration of the internal standard should be carefully selected to minimize the relative contribution of any interfering signal from the native analyte.[3]

Issue 2: Chromatographic Co-elution Problems

Symptom:

  • The peak for this compound consistently elutes slightly before the peak for unlabeled Methyl Laurate.

Potential Cause:

  • The presence of deuterium atoms can alter the physicochemical properties of the molecule, leading to a slight difference in retention time on reverse-phase columns.[1][2]

Troubleshooting Steps:

  • Modify Chromatographic Conditions:

    • Adjust the Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and internal standard.

    • Change the Column: Using a column with a different stationary phase or lower resolution might help achieve better co-elution.[1]

  • Verify Co-elution Across the Concentration Range:

    • Inject a mixture of low and high concentrations of the analyte and internal standard to ensure that co-elution is maintained throughout the calibration range.

Data Presentation: Isotopic Abundance of Key Methyl Laurate Fragments

The following table summarizes the theoretical natural isotopic abundance for the major fragment ions of unlabeled Methyl Laurate. This data is critical for understanding the potential for interference with the corresponding ions of this compound.

Fragment Ion (Unlabeled)Chemical FormulaNominal m/zM+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)Potential Interference with this compound Fragment (m/z)
McLafferty RearrangementC₃H₆O₂743.470.210.0177
Alpha-CleavageC₅H₉O875.690.350.0290

Note: Isotopic abundances were calculated using a standard isotope distribution calculator. The M+3 abundance for the m/z 74 fragment of unlabeled Methyl Laurate directly interferes with the primary fragment of this compound at m/z 77.

Experimental Protocols

Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol provides a general starting point for the analysis of Methyl Laurate and this compound. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Fatty acids are typically derivatized to their methyl esters (FAMEs) prior to GC-MS analysis. This can be achieved through transesterification using reagents like boron trifluoride in methanol.

2. GC-MS Conditions:

  • GC Column: A nonpolar DB-5ms or a polar DB-FATWAX capillary column is commonly used for FAME analysis.
  • Example for a nonpolar column: 60 m x 0.25 mm ID x 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Injection: 1 µL splitless injection at 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp 1: Increase to 175 °C at 10 °C/min.
  • Ramp 2: Increase to 230 °C at 5 °C/min, hold for 10 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
  • SIM Ions for Methyl Laurate: m/z 74, 87, 214.
  • SIM Ions for this compound: m/z 77, 87, 217.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start: Inaccurate Quantification cluster_investigation Investigation cluster_solutions Solutions cluster_end End Goal Start Inaccurate Quantification or Poor Linearity Observed CheckBlank Analyze Blank Sample: Is Internal Standard (IS) Peak Present? Start->CheckBlank AssessOverlap Analyze High Concentration of Unlabeled Analyte: Monitor IS m/z Channel CheckBlank->AssessOverlap Yes CheckCoelution Overlay Analyte and IS Chromatograms: Do Peaks Co-elute? CheckBlank->CheckCoelution No OptimizeMS Optimize MS Method: - Select unique transitions - Monitor ion ratios AssessOverlap->OptimizeMS ModifyChroma Modify Chromatography: - Adjust gradient - Change column CheckCoelution->ModifyChroma No End Accurate and Precise Quantification CheckCoelution->End Yes AdjustIS Adjust IS Concentration OptimizeMS->AdjustIS AdjustIS->End ModifyChroma->End

Caption: Troubleshooting workflow for isotopic interference.

Fragmentation_Pathway cluster_unlabeled Methyl Laurate (Unlabeled) cluster_labeled This compound (Labeled) cluster_interference Isotopic Interference ML Methyl Laurate [M]⁺• at m/z 214 Frag74 McLafferty Rearrangement m/z 74 ML->Frag74 Frag87_unlabeled Alpha-Cleavage m/z 87 ML->Frag87_unlabeled Interference Natural Isotopes of Unlabeled Fragment (m/z 74) Contribute to Labeled Fragment Signal (m/z 77) Frag74->Interference MLd3 This compound [M]⁺• at m/z 217 Frag77 McLafferty Rearrangement m/z 77 MLd3->Frag77 Frag87_labeled Alpha-Cleavage m/z 87 MLd3->Frag87_labeled Frag77->Interference

Caption: Fragmentation and isotopic interference pathway.

References

Technical Support Center: Optimizing Methyl-d3 Laurate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Methyl-d3 Laurate as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for this compound as an internal standard (IS)?

There is no single universal concentration for this compound that is optimal for all analyses. The ideal concentration is specific to the assay and should be determined experimentally during method development.[1][2] A common starting point is a concentration in the mid-range of the analyte's calibration curve.[3][4] The goal is to use a concentration that provides a stable and reproducible signal without interfering with the analyte quantification.

Q2: Why is it crucial to optimize the concentration of this compound?

Optimizing the internal standard concentration is critical for ensuring the accuracy, precision, and reliability of quantitative results.[1][5] An inappropriate concentration can lead to issues such as non-linearity of the calibration curve, inaccurate quantification due to differential matrix effects, and poor assay precision.[1][4]

Q3: What are the potential issues with using a deuterium-labeled internal standard like this compound?

While stable isotope-labeled internal standards are generally preferred, deuterium-labeled standards can sometimes present challenges. These may include:

  • Chromatographic shifts: The deuterated standard may have a slightly different retention time than the native analyte.[6]

  • Differential matrix effects: If the internal standard and analyte separate chromatographically, they may experience different degrees of ion suppression or enhancement.[1]

  • Isotopic contribution: The this compound may contain a small percentage of the unlabeled analyte, which can interfere with the quantification of low-concentration samples.[6]

  • Deuterium-hydrogen exchange: In some instances, the deuterium atoms may be replaced by hydrogen atoms from the solvent or matrix, altering the mass of the internal standard.[6]

Q4: How does the concentration of this compound affect the linearity of my calibration curve?

The concentration of the internal standard can significantly impact the linearity of the calibration curve. If the internal standard signal is too low, it may lead to poor precision at the lower end of the curve. Conversely, an excessively high concentration can sometimes lead to detector saturation or non-linear responses, particularly if it causes ion suppression of the analyte at high concentrations.[4] In some cases, increasing the internal standard concentration has been shown to improve linearity by mitigating saturation effects of the analyte.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in internal standard peak area Inconsistent sample preparation or injection volume.[5] Instability of this compound in the sample matrix. Issues with the LC-MS system (e.g., injector, pump).[1]Ensure consistent and precise pipetting during sample preparation.[7] Evaluate the stability of this compound under your experimental conditions. Perform system suitability tests to check the performance of the LC-MS instrument.
Poor linearity of the calibration curve Inappropriate concentration of this compound.[4] Cross-interference between the analyte and the internal standard.[1] Saturation of the detector at high analyte or IS concentrations.Re-optimize the concentration of this compound (see Experimental Protocol below). Check for isotopic overlap between the analyte and internal standard mass transitions. Dilute samples to fall within the linear range of the assay.
Inaccurate quantification of quality control (QC) samples The internal standard is not adequately compensating for matrix effects. Different extraction recovery between the analyte and this compound.Use a stable isotope-labeled internal standard with a higher degree of isotopic enrichment (e.g., 13C-labeled).[1] Re-evaluate the sample extraction procedure to ensure consistent recovery for both the analyte and the internal standard.
Analyte detected in blank samples Isotopic impurity in the this compound internal standard. Carryover from previous injections.Test the this compound for the presence of the unlabeled analyte. Implement a more rigorous wash cycle between sample injections.

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for your specific assay.

Objective: To identify the this compound concentration that results in the best assay performance in terms of accuracy, precision, and linearity.

Methodology:

  • Prepare a series of this compound working solutions at different concentrations (e.g., low, medium, and high concentrations relative to the expected analyte concentration range).

  • Prepare calibration standards and quality control (QC) samples for the analyte of interest.

  • Spike a fixed volume of each this compound working solution into separate sets of calibration standards and QC samples. This will create multiple calibration curves, each with a different fixed concentration of the internal standard.

  • Process and analyze all samples according to your established LC-MS/MS method.

  • Evaluate the following parameters for each internal standard concentration:

    • Internal Standard Response: The peak area of this compound should be consistent across all samples and provide a signal-to-noise ratio of at least 20:1.

    • Calibration Curve Linearity: Assess the coefficient of determination (r²) and the goodness of fit for each calibration curve. Aim for an r² > 0.99.

    • Accuracy and Precision: Calculate the accuracy (% bias) and precision (% CV) for the QC samples at each internal standard concentration. The acceptance criteria are typically within ±15% for accuracy and ≤15% CV for precision (±20% and ≤20% for the Lower Limit of Quantification).[8]

Data Presentation:

Summarize the results in a table for easy comparison:

This compound ConcentrationAverage IS Peak Area (CV%)Calibration Curve r²LLOQ QC Accuracy/Precision (%)Low QC Accuracy/Precision (%)Mid QC Accuracy/Precision (%)High QC Accuracy/Precision (%)
Low Concentration
Medium Concentration
High Concentration

Visualizations

experimental_workflow cluster_prep Preparation cluster_spiking Spiking cluster_analysis Analysis cluster_evaluation Evaluation prep_is Prepare IS Working Solutions (Low, Med, High) spike Spike IS into Calibrators & QCs prep_is->spike prep_samples Prepare Analyte Calibrators & QCs prep_samples->spike process Sample Extraction spike->process lcms LC-MS/MS Analysis process->lcms eval Evaluate: - IS Response - Linearity (r²) - Accuracy (% Bias) - Precision (% CV) lcms->eval

Caption: Workflow for optimizing internal standard concentration.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions start Assay Fails Validation check_is_variability High IS Variability? start->check_is_variability check_linearity Poor Linearity? start->check_linearity check_accuracy Inaccurate QCs? start->check_accuracy sol_prep Review Sample Prep & System Suitability check_is_variability->sol_prep Yes sol_conc Re-optimize IS Concentration check_linearity->sol_conc Yes sol_matrix Investigate Matrix Effects & Extraction Recovery check_accuracy->sol_matrix Yes

Caption: Troubleshooting logic for internal standard-related issues.

References

Technical Support Center: Stability of Methyl-d3 Laurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl-d3 Laurate in common organic solvents. The information is based on established principles of ester chemistry and kinetic isotope effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in organic solvents?

A1: The two main chemical degradation pathways for this compound are hydrolysis and transesterification. Both reactions involve a nucleophilic attack on the carbonyl carbon of the ester.

  • Hydrolysis: This is a reaction with water, which can be present as a contaminant in organic solvents, leading to the formation of lauric acid and deuterated methanol (CD3OH). This reaction can be catalyzed by both acids and bases.

  • Transesterification: This occurs when the solvent is an alcohol (e.g., ethanol, propanol), resulting in the exchange of the deuterated methyl group for the alkyl group of the solvent alcohol. This process is also catalyzed by acids and bases.[1]

Q2: How does the deuterium labeling in this compound affect its stability?

A2: The presence of deuterium in the methyl group is expected to slightly increase the stability of this compound against certain degradation pathways. This is due to the secondary kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While the C-D bond is not directly broken during hydrolysis or transesterification, its presence can subtly influence the electronic environment of the carbonyl group, making it slightly less susceptible to nucleophilic attack. This results in a slower reaction rate compared to its non-deuterated counterpart, Methyl Laurate. Secondary KIEs are generally smaller than primary KIEs, with reported values typically in the range of kH/kD = 0.7 to 1.5.

Q3: What are the signs of this compound degradation in my sample?

A3: Degradation of this compound can be detected by the appearance of new peaks in your analytical chromatogram (e.g., GC-MS, LC-MS). The primary degradation products to monitor are:

  • Lauric Acid: The product of hydrolysis.

  • Transesterified Esters: For example, Ethyl Laurate if ethanol is present.

  • Methanol-d3 (CD3OH): A small, volatile product of both hydrolysis and transesterification.

A corresponding decrease in the peak area or concentration of this compound will also be observed.

Q4: How should I store solutions of this compound in organic solvents to ensure stability?

A4: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Low Temperature: Refrigeration (2-8 °C) is recommended to slow down potential degradation reactions.

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation, especially of any unsaturated impurities.

  • Dry Solvents: Use high-purity, anhydrous organic solvents to minimize the risk of hydrolysis.

  • Avoid Contaminants: Ensure solvents are free from acidic or basic impurities that can catalyze degradation.

  • Proper Sealing: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound in organic solvents.

Observed Problem Potential Cause(s) Recommended Action(s)
Appearance of a new peak corresponding to Lauric Acid in the chromatogram. Hydrolysis: The sample has been exposed to water. The organic solvent may contain water, or the sample may have been exposed to atmospheric moisture.- Use anhydrous solvents. - Dry glassware thoroughly before use. - Handle samples under an inert, dry atmosphere (e.g., in a glove box). - Store solutions in tightly sealed vials.
Appearance of a new peak corresponding to a different laurate ester (e.g., Ethyl Laurate). Transesterification: The solvent is an alcohol (e.g., ethanol) and has reacted with the this compound. This may be catalyzed by trace acidic or basic impurities.- Avoid using alcohol-based solvents if transesterification is a concern. - If an alcohol solvent is necessary, use a high-purity grade and consider adding a molecular sieve to remove trace water and potential catalysts. - Analyze samples promptly after preparation.
Decrease in the concentration of this compound over time. Degradation: This could be due to hydrolysis, transesterification, or other degradation pathways.- Review storage conditions (temperature, exposure to light and air). - Check the purity of the solvent for contaminants. - Perform a stability study under your experimental conditions to determine the rate of degradation.
Inconsistent analytical results between replicate samples. Sample Handling/Preparation Inconsistency: This could be due to variations in water content, temperature, or time between preparation and analysis.- Standardize the sample preparation protocol. - Ensure all solvents and reagents are from the same batch and of high purity. - Analyze all samples in a batch as close in time as possible.

Quantitative Stability Data

Solvent Potential Degradation Pathway(s) Relative Stability (Estimated) Key Factors Influencing Stability
Acetonitrile Hydrolysis (if water is present)HighWater content, presence of acidic/basic impurities.
Hexane / Heptane MinimalVery HighPurity of the solvent.
Dichloromethane Hydrolysis (if water is present)HighWater content, potential for slow formation of HCl.
Methanol Transesterification (to non-deuterated Methyl Laurate)Low to MediumPresence of acid/base catalysts, temperature.
Ethanol Transesterification (to Ethyl Laurate)Low to MediumPresence of acid/base catalysts, temperature.
Tetrahydrofuran (THF) Hydrolysis (if water is present), Peroxide formationMediumWater content, presence of peroxides (can initiate oxidation).
Dimethyl Sulfoxide (DMSO) Hydrolysis (if water is present)MediumWater content, temperature.

Note: "Low" stability indicates a higher potential for degradation, while "High" stability suggests the compound is less likely to degrade under ideal conditions.

Experimental Protocols

Protocol for Monitoring the Stability of this compound in an Organic Solvent

This protocol outlines a general procedure for assessing the stability of this compound in a chosen organic solvent over time using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound standard

  • High-purity, anhydrous organic solvent of choice

  • Internal standard (e.g., Methyl Undecanoate or another FAME not present in the sample)

  • Anhydrous sodium sulfate

  • GC vials with PTFE-lined caps

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of the internal standard in the same solvent at a known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • In a series of GC vials, prepare aliquots of the this compound stock solution.

  • Spike each vial with the internal standard to a final, consistent concentration.

  • Prepare multiple sets of these vials to be analyzed at different time points (e.g., t=0, 24h, 48h, 1 week, 1 month).

  • Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 40°C).

4. Sample Analysis by GC-MS:

  • At each time point, take one vial from each condition set for analysis.

  • Analyze the sample by GC-MS. A typical GC method for FAMEs would involve a suitable capillary column (e.g., DB-23, HP-88) and a temperature gradient.

  • The mass spectrometer should be operated in full scan mode to identify potential degradation products and in selected ion monitoring (SIM) mode for accurate quantification of this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard at each time point.

  • Plot the percentage of the initial this compound remaining versus time for each storage condition.

  • Identify any new peaks in the chromatogram and use the mass spectra to tentatively identify the degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solutions (this compound & IS) aliquot Aliquot and Spike with Internal Standard prep_stock->aliquot storage_conditions Store at Different Temperatures and Time Points aliquot->storage_conditions gcms_analysis GC-MS Analysis (Full Scan and SIM) storage_conditions->gcms_analysis data_analysis Data Analysis (Peak Area Ratios) gcms_analysis->data_analysis stability_plot Plot % Remaining vs. Time data_analysis->stability_plot degradation_id Identify Degradation Products data_analysis->degradation_id

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification MDL This compound H2O H2O MDL->H2O + ROH R-OH (Solvent) MDL->ROH + Lauric_Acid Lauric Acid H2O->Lauric_Acid Acid/Base Catalysis CD3OH_H Methanol-d3 H2O->CD3OH_H Acid/Base Catalysis Laurate_Ester Laurate Ester (R-Laurate) ROH->Laurate_Ester Acid/Base Catalysis CD3OH_T Methanol-d3 ROH->CD3OH_T Acid/Base Catalysis

Caption: Degradation pathways of this compound.

References

Preventing degradation of Methyl-d3 Laurate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl-d3 Laurate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound stock solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and reliability of your experimental standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The two main degradation pathways for this compound, a fatty acid methyl ester (FAME), are oxidation and hydrolysis.

  • Oxidation: This process is often initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The presence of metal ions can also catalyze oxidation. Autoxidation is a free-radical chain reaction that can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products.

  • Hydrolysis: This is the cleavage of the ester bond to form lauric acid-d3 and methanol. This reaction can be catalyzed by the presence of acids or bases, and even trace amounts of water in the solvent can contribute to hydrolysis over time.

Q2: What are the visible signs of degradation in my this compound stock solution?

A2: While early-stage degradation may not be visible, you might eventually observe:

  • Discoloration: A slight yellowing of the solution can indicate oxidative degradation.

  • Precipitate Formation: The formation of insoluble degradation products may cause the solution to appear cloudy or contain visible particles.

  • Changes in Viscosity: Significant degradation can sometimes lead to a noticeable change in the solution's viscosity.

  • Inconsistent Analytical Results: The most reliable indicator of degradation is a decrease in the purity of the stock solution as determined by analytical methods like GC-MS or HPLC, or the appearance of unexpected peaks.

Q3: How should I properly store my this compound stock solutions to prevent degradation?

A3: Proper storage is crucial for maintaining the integrity of your stock solutions. Key recommendations include:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light: Store solutions in amber-colored vials or in the dark to protect them from light, which can accelerate oxidative degradation.

  • Solvent: Use high-purity, anhydrous solvents. Ensure the solvent is free of water, acids, bases, and metal contaminants.

  • Container: Use high-quality, non-reactive glass vials with Teflon-lined caps to prevent leaching of contaminants and to ensure a tight seal.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: The choice of solvent depends on the intended application. However, for general stability, a high-purity, anhydrous, aprotic solvent is recommended. Suitable options include:

  • Acetonitrile

  • Hexane

  • Ethyl acetate

  • Chloroform (use with caution due to potential reactivity and health hazards)

Always use solvents of the highest available purity and ensure they are dry.

Troubleshooting Guides

This section provides detailed guidance to help you identify and resolve issues related to the degradation of your this compound stock solutions.

Identifying the Cause of Degradation

If you suspect your stock solution has degraded, use the following workflow to pinpoint the likely cause.

start Degradation Suspected check_purity Analyze by GC-MS or HPLC start->check_purity purity_low Purity Below Acceptance Criteria? check_purity->purity_low new_peaks New, Unidentified Peaks Present? purity_low->new_peaks Yes no_issue Solution is Stable purity_low->no_issue No hydrolysis Probable Cause: Hydrolysis new_peaks->hydrolysis Yes (Lauric Acid-d3 Peak) oxidation Probable Cause: Oxidation new_peaks->oxidation Yes (Oxidation Products) review_solvent Review Solvent Quality hydrolysis->review_solvent review_storage Review Storage Conditions oxidation->review_storage improper_storage Improper Storage Identified review_storage->improper_storage solvent_issue Solvent Contamination Likely review_solvent->solvent_issue

Troubleshooting workflow for identifying degradation causes.
Potential Degradation Pathways

Understanding the chemical transformations that can occur is key to prevention. The diagram below illustrates the primary degradation pathways for this compound.

cluster_0 Hydrolysis cluster_1 Oxidation This compound This compound Lauric Acid-d3 Lauric Acid-d3 This compound->Lauric Acid-d3 + H2O (acid/base catalyst) Methanol Methanol Methyl-d3 Laurate_ox This compound Lipid Hydroperoxides Lipid Hydroperoxides Methyl-d3 Laurate_ox->Lipid Hydroperoxides + O2 (light, heat, metal ions) Secondary Oxidation Products\n(aldehydes, ketones, etc.) Secondary Oxidation Products (aldehydes, ketones, etc.) Lipid Hydroperoxides->Secondary Oxidation Products\n(aldehydes, ketones, etc.)

Primary degradation pathways of this compound.

Data Presentation: Recommended Storage Conditions

To maximize the shelf-life of your this compound stock solutions, adhere to the following storage guidelines.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CSlows down the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is a key reactant in oxidative degradation.
Light Exposure Store in Dark (Amber Vials)Prevents light-induced radical formation, which initiates oxidation.
Solvent Purity High-Purity, AnhydrousMinimizes the presence of water, acids, bases, and metal ions that can catalyze degradation.
Container Glass Vial with Teflon-lined CapEnsures a non-reactive storage environment and a tight seal to prevent solvent evaporation and contamination.

Experimental Protocols

Protocol: Monitoring Purity of this compound by GC-MS

This protocol provides a general method for assessing the purity of a this compound stock solution and detecting potential degradation products.

Objective: To quantify the purity of this compound and identify the presence of lauric acid-d3 (from hydrolysis) or other degradation products.

Materials:

  • This compound stock solution

  • High-purity solvent (e.g., hexane)

  • Internal standard (e.g., methyl nonadecanoate)

  • GC-MS system with a suitable capillary column (e.g., a polar or mid-polar column like a DB-WAX or DB-5ms)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a series of calibration standards of this compound at known concentrations in the chosen solvent.

    • Add a fixed concentration of the internal standard to all calibration standards and the sample to be analyzed.

    • Dilute a small aliquot of the this compound stock solution to be tested to a concentration within the calibration range. Add the internal standard.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 1 minute, ramp to 240°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Acquisition Mode: Full Scan to identify unknown peaks, and Selected Ion Monitoring (SIM) for sensitive quantification of this compound and expected degradation products.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for a peak corresponding to lauric acid-d3. The mass spectrum of its trimethylsilyl (TMS) derivative (if derivatization is performed) would be characteristic.

    • Examine the chromatogram for any new or unexpected peaks that may indicate other degradation products.

    • Quantify the purity of this compound by comparing its peak area (relative to the internal standard) to the calibration curve. A decrease in purity over time is indicative of degradation.

Technical Support Center: Optimizing Methyl-d3 Laurate Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Methyl-d3 Laurate in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shapes, such as tailing or fronting, for this compound?

A1: Poor peak shape is a common issue in GC analysis and can stem from several factors. Peak tailing, where the back of the peak is drawn out, can be caused by interactions between the analyte and active sites in the GC system.[1][2] Fronting, or a leading edge on the peak, can be a result of column overload.

Common causes for distorted peak shapes include:

  • Column Issues : Improperly cut or installed columns can create dead volume and disrupt the sample flow path.[1][2] Contamination or degradation of the stationary phase can also lead to peak distortion.[3]

  • Inlet Problems : A contaminated or active inlet liner can interact with the analyte.[1][3] Incorrect column placement within the inlet is another frequent cause.[1] Leaks in the injector, particularly a worn septum, can also affect peak shape.[4][5]

  • Sample Overload : Injecting too much sample can saturate the column, leading to fronting.[4][5]

  • Chemical Interactions : this compound, as a fatty acid methyl ester (FAME), can be prone to adsorption if the system has active sites (e.g., exposed silanols in the liner or column).[6][7]

Q2: What is the ideal type of GC column for analyzing this compound?

A2: The analysis of FAMEs like this compound is typically performed on polar stationary phases.[8] These columns separate FAMEs based on their carbon number and degree of unsaturation.

Recommended column types include:

  • Polyethylene Glycol (PEG) Phases (e.g., WAX columns) : These are commonly used for FAME analysis, providing good separation of saturated and unsaturated esters.[6][7][9] An example is the Supelco® Omegawax column.

  • Cyanopropyl Silicone Phases : Highly polar columns, such as those with biscyanopropyl phases, are excellent for resolving complex mixtures of FAMEs, including positional and geometric isomers.[6][7][9][10] Columns like the DB-23 and Rt-2560 fall into this category.[6][8][10]

  • Non-polar Phases : For separations based primarily on boiling point, a non-polar column like the Equity-1 can be used.[11]

Longer columns (50-100 m) generally provide better resolution for complex FAME mixtures.[9][10]

Q3: How can I improve the resolution between this compound and other components in my sample?

A3: Improving resolution involves optimizing several chromatographic parameters:

  • Column Selection : As mentioned in Q2, using a highly polar column is crucial for separating FAMEs.[6][7] Longer columns and those with thinner films can also enhance resolution.

  • Oven Temperature Program : A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, which can improve separation.

  • Carrier Gas Flow Rate : Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) to the column's optimal rate will maximize efficiency and resolution.

  • Injection Technique : A splitless injection may be necessary for trace analysis, but a split injection can provide sharper peaks if the sample concentration is sufficient. The split ratio can be adjusted to balance sensitivity and peak shape.[3]

Q4: Why is derivatization to a Fatty Acid Methyl Ester (FAME) necessary for lauric acid analysis?

A4: Analyzing free fatty acids by GC can be challenging due to their high polarity, which can lead to strong interactions with the GC system and cause significant peak tailing.[11][12] Converting lauric acid to its methyl ester, this compound, increases its volatility and reduces its polarity.[6][7] This derivatization step is critical for achieving good peak symmetry and obtaining accurate, reproducible results.[6][7]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is one of the most common peak shape problems. Follow this guide to identify and correct the issue.

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

  • Reduced peak height and poor resolution.

Potential Cause Troubleshooting Steps
Active Sites in Inlet Liner 1. Replace the inlet liner with a new, deactivated one.[1][3] 2. Consider using a liner with glass wool to aid in sample vaporization, ensuring the wool is also deactivated.
Improper Column Installation 1. Re-cut the column inlet, ensuring a clean, 90-degree cut.[1] 2. Verify the column is installed at the correct depth in the inlet according to the manufacturer's instructions.[1][13]
Column Contamination 1. "Bake out" the column at its maximum isothermal temperature (without exceeding the limit) to remove contaminants. 2. If tailing persists, trim 15-20 cm from the front of the column.[1]
System Leaks 1. Check for leaks at the inlet septum and column connections using an electronic leak detector. 2. Replace the septum if it is old or has been punctured many times.[3][4]
Guide 2: Troubleshooting Split Peaks

Split peaks suggest that the sample was not introduced onto the column in a single, sharp band.

Symptoms:

  • A single compound appears as two or more merged peaks.

Potential Cause Troubleshooting Steps
Improper Injection Technique (Manual) 1. Ensure a smooth and rapid injection. 2. An autosampler can significantly improve injection reproducibility.[14]
Inlet and Solvent Incompatibility 1. For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent for proper solvent focusing.[1] 2. Mismatched polarity between the sample solvent and the column's stationary phase can cause peak splitting.[1]
Dirty Inlet Liner 1. A dirty liner can cause sample degradation or uneven vaporization.[14] Replace the liner.
Incorrect Column Installation 1. An improperly positioned column in the inlet can lead to split peaks.[14] Verify and adjust the installation depth.

Experimental Protocols & Data

Protocol: General GC-FID Method for FAME Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrument and sample matrix.

  • Sample Preparation : If starting from the free fatty acid, perform a transesterification reaction. A common method involves using a reagent like methanolic hydrochloride or boron trifluoride in methanol.[6][8]

  • Injection : Inject 1 µL of the sample extract into the GC.

  • Chromatographic Separation : Perform the separation on a suitable polar capillary column.

Table 1: Example GC Parameters for FAME Analysis

ParameterSetting 1 (General Purpose)Setting 2 (High Resolution)
Column Supelco® Omegawax (30 m x 0.53 mm, 0.5 µm)Rt-2560 (100 m x 0.25 mm, 0.20 µm)[6]
Inlet Temperature 250 °C250 °C
Injection Mode Split (e.g., 20:1 ratio)Split (e.g., 100:1 ratio)
Carrier Gas Helium or HydrogenHelium or Hydrogen
Oven Program 100 °C, ramp at 10 °C/min to 240 °C, hold for 15 min100 °C for 4 min, ramp at 3 °C/min to 240 °C, hold for 15 min
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temp. 260 °C285 °C[6]

Note: These are example parameters and should be optimized for your specific application.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common chromatographic problems.

PeakTailing_Troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks flow_path_issue Likely Flow Path Issue check_all_peaks->flow_path_issue Yes chemical_issue Likely Chemical/ Activity Issue check_all_peaks->chemical_issue No, only some check_column_install Check Column Installation & Cut flow_path_issue->check_column_install check_leaks Check for Leaks (Inlet, Connections) check_column_install->check_leaks end_node Problem Resolved check_leaks->end_node replace_liner Replace Inlet Liner chemical_issue->replace_liner trim_column Trim Front of Column replace_liner->trim_column trim_column->end_node

Caption: Troubleshooting workflow for diagnosing peak tailing.

Resolution_Improvement start Poor Resolution optimize_temp Optimize Oven Temperature Program (Slower Ramp Rate) start->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate (Linear Velocity) optimize_temp->optimize_flow check_column Evaluate GC Column optimize_flow->check_column increase_length Increase Column Length check_column->increase_length Length decrease_film Decrease Film Thickness check_column->decrease_film Film increase_polarity Increase Stationary Phase Polarity check_column->increase_polarity Polarity end_node Resolution Improved increase_length->end_node decrease_film->end_node increase_polarity->end_node

Caption: Logical steps for improving chromatographic resolution.

References

Technical Support Center: Minimizing Ion Suppression of Methyl-d3 Laurate in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methyl-d3 Laurate by LC-MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize ion suppression in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, such as this compound, is reduced due to the presence of other co-eluting compounds in the sample matrix.[1] These interfering components can compete with the analyte for ionization in the MS source, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][2] Fatty acid methyl esters, including Methyl Laurate and its deuterated analogs, can be susceptible to ion suppression, particularly when analyzed in complex biological or environmental samples.

Q2: What are the common causes of ion suppression for this compound?

Several factors can contribute to the ion suppression of this compound:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., lipids, salts, proteins) are a primary cause of ion suppression.

  • Mobile Phase Additives: Non-volatile buffers or high concentrations of certain additives can interfere with the ionization process. While additives like ammonium formate can be beneficial, their concentration needs optimization.[3]

  • High Analyte Concentration: At high concentrations, the ionization response for an analyte can become non-linear and lead to self-suppression.

  • Ionization Source Contamination: A dirty or contaminated ion source can lead to inconsistent ionization and signal suppression.

  • Co-eluting Analytes: If other analytes or internal standards with similar retention times are present at high concentrations, they can compete for ionization.

Q3: How can I detect and assess the extent of ion suppression for my this compound signal?

A common method to evaluate ion suppression is the post-extraction spike experiment. This involves comparing the signal response of this compound in a clean solvent to the response in a sample matrix that has been spiked with the same amount of the analyte after extraction. A significant decrease in the signal in the presence of the matrix indicates ion suppression.

Another technique is the infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer post-column.[2] A blank matrix extract is then injected onto the LC system. Any dip in the constant baseline signal for this compound during the chromatographic run indicates the retention time ranges where ion suppression is occurring.[2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing ion suppression for this compound.

Problem 1: Low or inconsistent signal intensity for this compound.
Potential Cause Troubleshooting Step Expected Outcome
Significant Matrix Effects 1. Improve Sample Preparation: Implement a more rigorous sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering compounds.Increased and more stable signal intensity for this compound.
Suboptimal Chromatographic Separation 1. Modify Gradient Profile: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components. 2. Change Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl column has been shown to be effective for fatty acids).[3]Improved peak shape and resolution, with the this compound peak eluting in a region with less ion suppression.
Inappropriate MS Source Parameters 1. Optimize Source Settings: Systematically optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. 2. Switch Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for less polar compounds.[1][2]Enhanced signal-to-noise ratio for the this compound peak.
Mobile Phase Issues 1. Optimize Additive Concentration: If using mobile phase additives like ammonium formate, optimize the concentration to enhance ionization without causing suppression.[3] 2. Use Volatile Buffers: Avoid non-volatile buffers like phosphates, which can contaminate the MS source.A stable and improved signal for this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the initial mobile phase or a clean solvent.

    • Set B (Pre-extraction Spike): Spike the same amount of this compound into a blank matrix sample before the extraction process.

    • Set C (Post-extraction Spike): Extract a blank matrix sample and then spike the same amount of this compound into the final extracted sample.

  • Analyze all three sets by LC-MS under the same conditions.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value significantly less than 100% indicates ion suppression.

  • Calculate the Recovery (RE):

    • RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100

Protocol 2: Optimization of MS Source Parameters
  • Prepare a standard solution of this compound in a suitable solvent.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Systematically vary one source parameter at a time while keeping others constant. Parameters to optimize include:

    • Capillary/sprayer voltage

    • Nebulizing gas pressure/flow

    • Drying gas flow and temperature

    • Fragmentor/cone voltage

  • Monitor the signal intensity of the this compound precursor ion.

  • Plot the signal intensity against each parameter to determine the optimal setting that provides the highest and most stable signal.

Visualizations

IonSuppressionTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low/Inconsistent Signal of this compound Matrix Matrix Effects Problem->Matrix Chroma Poor Chromatography Problem->Chroma MS_Params Suboptimal MS Parameters Problem->MS_Params MobilePhase Mobile Phase Issues Problem->MobilePhase SamplePrep Improve Sample Prep (SPE, LLE, Dilution) Matrix->SamplePrep LC_Method Optimize LC Method (Gradient, Column) Chroma->LC_Method MS_Tune Tune MS Source (Voltages, Gas Flows) MS_Params->MS_Tune MP_Optimize Optimize Mobile Phase (Additives, Buffers) MobilePhase->MP_Optimize

Caption: Troubleshooting workflow for low signal of this compound.

LogicalWorkflow Start Start: Low Signal Observed Assess Assess Ion Suppression (Post-Extraction Spike) Start->Assess Suppression_Yes Suppression Confirmed? Assess->Suppression_Yes Improve_SP Improve Sample Prep (Remove Interferences) Suppression_Yes->Improve_SP Yes Suppression_No No Significant Suppression Suppression_Yes->Suppression_No No Optimize_LC Optimize Chromatography (Separate from Matrix) Optimize_MS Optimize MS Parameters (Enhance Signal) Optimize_LC->Optimize_MS Improve_SP->Optimize_LC Reassess Re-assess Signal Optimize_MS->Reassess End End: Signal Improved Reassess->End Suppression_No->Optimize_MS

Caption: Logical workflow for addressing ion suppression.

References

Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic overlap in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a problem in mass spectrometry?

A: In mass spectrometry, isotopic overlap occurs when the isotopic distributions of two or more different ions overlap in the mass spectrum.[1][2][3] Each ion typically produces a cluster of peaks corresponding to its different isotopic variants (isotopologues).[4][5] When ions have similar mass-to-charge (m/z) ratios, their isotopic clusters can merge, making it difficult to distinguish the individual ions and accurately determine their abundances.[1][3]

This overlap can lead to several problems:

  • Inaccurate Quantification: The intensity of a peak from one ion can be artificially inflated by the contribution from an overlapping isotopic peak of another ion, leading to quantification errors.[3]

  • Incorrect Identification: Overlapping patterns can obscure the true isotopic distribution of an ion, complicating its identification and charge state determination.[2][6]

  • Misinterpretation of Labeling Experiments: In stable isotope labeling studies, it becomes challenging to differentiate between naturally occurring isotopes and those introduced experimentally.[7]

Q2: How can I determine if my data is affected by isotopic overlap?

A: Several indicators can suggest the presence of isotopic overlap in your mass spectrometry data:

  • Distorted Isotopic Patterns: The observed isotopic distribution of an ion deviates significantly from its theoretical pattern. This can manifest as unexpected peak ratios or the appearance of additional peaks within the cluster.

  • Poor Fit in Deconvolution Algorithms: When using software to deconvolve the spectra, a high residual error or a poor match between the experimental and modeled isotopic profiles can indicate underlying overlap.[2]

  • Unexpected Mass Shifts: In stable isotope labeling experiments, observing mass shifts that do not correspond to the expected labeling pattern can be a sign of overlap from an interfering species.[3]

  • Visual Inspection of High-Resolution Data: With high-resolution mass spectrometers, you may be able to visually resolve closely spaced peaks that would otherwise appear as a single peak at lower resolutions.[8]

Q3: What are the common methods for correcting isotopic overlap?

A: Several computational methods, often referred to as deconvolution or deisotoping algorithms, are used to correct for isotopic overlap.[1][2] These methods aim to mathematically separate the overlapping signals and determine the true abundance of each contributing ion. The primary approaches include:

  • Matrix-Based Correction: This method involves setting up a system of linear equations that describe the contribution of each ion's isotopic distribution to the observed spectrum.[6][9] By solving this system, the true intensities of the individual ions can be determined.

  • Algorithmic Approaches: Various algorithms model the theoretical isotopic distributions of potential ions and compare them to the experimental data to find the best fit.[2][3] These can range from simple greedy algorithms that iteratively subtract the best-matching isotopic patterns to more complex combinatorial approaches.[2]

  • Software Tools: A variety of software packages are available that implement these correction methods. Some common tools include IsoCorrectoR, MS-Deconv, and pyOpenMS.[2][5][10]

The choice of method often depends on the complexity of the spectrum, the resolution of the mass spectrometer, and the specific experimental goals.

Troubleshooting Guides

Problem 1: Inaccurate quantification in stable isotope labeling experiments due to natural abundance.

Symptom: You observe higher than expected incorporation of the heavy isotope, or the unlabeled control shows a non-zero "labeled" signal.

Cause: The natural abundance of heavy isotopes (e.g., ¹³C at ~1.1%) in your analyte and internal standard can contribute to the signal in the labeled channel, causing an overestimation of the labeled species.[7][10]

Solution:

Experimental Protocol: Natural Abundance Correction

  • Analyze an Unlabeled Standard: Acquire a mass spectrum of a pure, unlabeled standard of your analyte. This will provide the experimental mass isotopomer distribution (MID) resulting from natural abundance.[7]

  • Calculate Theoretical Isotopic Distribution: Alternatively, if a standard is unavailable, calculate the theoretical isotopic distribution based on the elemental formula of the analyte.[11][12] Several online calculators and software packages can perform this calculation.

  • Apply Correction Factors: Use the MID from the unlabeled standard or the theoretical distribution to create a correction matrix. This matrix will mathematically subtract the contribution of natural isotopes from the observed MIDs of your labeled samples.[7]

  • Utilize Correction Software: For more complex datasets, use specialized software like IsoCorrectoR, which can automatically correct for both natural isotope abundance and tracer impurity.[8]

Data Presentation:

Isotopologue Observed Intensity (Labeled Sample) Natural Abundance Contribution (%) Corrected Intensity
M+01000094.510000
M+150005.04525
M+210000.5950
M+3200<0.1~200

Table 1: Example of a correction table for a hypothetical molecule. The natural abundance contribution is subtracted from the observed intensity to yield the corrected intensity, which reflects the true isotopic enrichment.

Logical Workflow for Natural Abundance Correction:

cluster_input Inputs cluster_process Correction Process cluster_output Output rawData Observed Mass Spectrum (Labeled Sample) applyCorrection Apply Correction Algorithm rawData->applyCorrection unlabeledData Unlabeled Standard Spectrum or Theoretical Distribution createMatrix Create Correction Matrix unlabeledData->createMatrix createMatrix->applyCorrection correctedData Corrected Isotopic Distribution applyCorrection->correctedData

Workflow for correcting natural isotope abundance.
Problem 2: Overlapping isotopic clusters from co-eluting species in LC-MS.

Symptom: In a liquid chromatography-mass spectrometry (LC-MS) run, two different compounds that are not fully separated by the chromatography elute at the same time, and their isotopic patterns overlap in the resulting mass spectrum.[13]

Cause: Insufficient chromatographic resolution leads to the simultaneous ionization of multiple species with similar m/z values.[13]

Solution:

Experimental Protocol: Improving Analyte Separation and Data Deconvolution

  • Optimize Chromatography:

    • Modify Gradient: Adjust the mobile phase gradient to increase the separation between the co-eluting peaks. A shallower gradient can often improve resolution.[13]

    • Change Column: If gradient optimization is insufficient, try a column with a different stationary phase chemistry or a longer column to enhance separation.[13]

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve peak separation.

  • Employ High-Resolution Mass Spectrometry: If chromatographic separation is not feasible, a high-resolution mass spectrometer may be able to resolve the different ions based on their small mass differences.[8]

  • Use Deconvolution Software: Apply a deconvolution algorithm to the raw data. These programs can often mathematically separate the overlapping signals if there is a sufficient mass difference or if the isotopic patterns are distinct.[1][2]

Troubleshooting Logic:

start Overlapping Isotopic Clusters from Co-eluting Species optimizeLC Optimize Liquid Chromatography? start->optimizeLC modifyGradient Modify Elution Gradient optimizeLC->modifyGradient Yes highResMS Use High-Resolution MS? optimizeLC->highResMS No changeColumn Change LC Column modifyGradient->changeColumn changeColumn->highResMS acquireHighRes Acquire High-Resolution Data highResMS->acquireHighRes Yes deconvolution Apply Deconvolution Software? highResMS->deconvolution No acquireHighRes->deconvolution runDeconv Perform Deconvolution deconvolution->runDeconv Yes unresolved Signals Still Overlapping (Further Method Development Needed) deconvolution->unresolved No resolved Signals Resolved runDeconv->resolved

Decision tree for resolving co-eluting species.

References

Technical Support Center: Ensuring Complete Derivatization with Methyl-d3 Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and ensuring the complete derivatization of fatty acids using Methyl-d3 Laurate for accurate analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing fatty acids to Fatty Acid Methyl Esters (FAMEs) like this compound?

A1: Fatty acids in their free form are often not suitable for GC analysis due to their low volatility and high polarity. The polarity can lead to peak tailing and adsorption issues within the GC column. Derivatization to FAMEs increases the volatility and reduces the polarity of the fatty acids, resulting in better chromatographic separation, improved peak shape, and more accurate quantification.

Q2: Why use a deuterated standard like this compound?

A2: Deuterated standards, such as this compound, are ideal internal standards for quantitative analysis using mass spectrometry. Since they are chemically identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, their difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification by correcting for variations in sample preparation and injection volume.

Q3: What are the most common causes of incomplete derivatization?

A3: The most common causes of incomplete derivatization include the presence of water in the reaction mixture, impure or degraded reagents, incorrect reaction temperature or time, and an inappropriate catalyst-to-sample ratio. The presence of water is particularly detrimental as it can hydrolyze the derivatizing agent and the newly formed esters.[1][2]

Q4: Can I use the same derivatization protocol for all types of lipid samples?

A4: While the fundamental principles of derivatization remain the same, the protocol may need to be optimized based on the sample matrix. For example, complex lipids like triglycerides and phospholipids require a transesterification step to first release the fatty acids before they can be methylated. Free fatty acids, on the other hand, can be directly esterified. The choice of solvent and reaction conditions may also need to be adjusted for different sample types.

Q5: How can I confirm that the derivatization is complete?

A5: To confirm complete derivatization, you can analyze the sample by GC-MS and look for the absence of free fatty acid peaks. You can also perform a series of derivatization reactions with varying reaction times or temperatures to see if the FAME peak area increases with more stringent conditions. If the peak area plateaus, it is a good indication that the reaction has gone to completion. Additionally, running a known standard of the free fatty acid alongside your derivatized sample can help identify any underivatized analyte.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of lauric acid to this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound peak detected 1. Incomplete reaction. 2. Presence of water in the sample or reagents. 3. Degraded derivatization reagent (e.g., BF3-Methanol). 4. Incorrect sample pH. 5. Loss of volatile FAMEs during sample workup.1. Optimize reaction time and temperature. For acid-catalyzed methylation, heating at 60-100°C for 10-90 minutes is typical.[1] 2. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is aqueous, it must be lyophilized or dried before derivatization.[2] 3. Use fresh, high-quality derivatization reagents. Store them under anhydrous conditions as recommended by the manufacturer. 4. For acid-catalyzed derivatization, ensure the reaction mixture is acidic. 5. Avoid excessive heating during solvent evaporation steps. Use a gentle stream of nitrogen to concentrate the sample.
Presence of a broad peak corresponding to underivatized lauric acid 1. Insufficient derivatization reagent. 2. Reaction time is too short or temperature is too low. 3. Poor solubility of the lipid sample in the reaction solvent.1. Increase the molar excess of the derivatization reagent to the fatty acid. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by analyzing aliquots at different time points. 3. For complex lipids that are not soluble in methanol, add a non-polar co-solvent like hexane or toluene to improve solubility.[2]
"Ghost peaks" or carryover in subsequent GC-MS runs 1. Contamination from a previous, highly concentrated sample. 2. Buildup of non-volatile residues in the GC inlet or column. 3. Contamination from the syringe.1. Run several solvent blanks between sample injections to wash out any residual sample from the injection port and column. 2. Perform regular maintenance on the GC inlet, including changing the liner and septum. Trim the front end of the GC column if contamination is suspected. 3. Thoroughly rinse the syringe with a suitable solvent before each injection.
Poor reproducibility of quantitative results 1. Inconsistent sample preparation. 2. Inaccurate addition of the internal standard. 3. Variability in the derivatization reaction conditions. 4. Issues with the GC-MS instrument.1. Ensure consistent and precise execution of all sample preparation steps. 2. Use a calibrated pipette to add the internal standard. Ensure the internal standard is fully dissolved and homogeneously mixed with the sample. 3. Precisely control the reaction time, temperature, and reagent volumes for all samples and standards. 4. Perform regular calibration and maintenance of the GC-MS system.

Quantitative Data on Derivatization Methods

The choice of derivatization method can impact the efficiency and reproducibility of FAME analysis. Below is a summary of findings from a comparative study of different derivatization methods.

Table 1: Comparison of Derivatization Efficiency and Precision for Fatty Acid Analysis

Derivatization MethodAverage Derivatization Efficiency (%)Relative Standard Deviation (RSD) (%)
Acid-Catalyzed (BF3-Methanol)95.23.8
Acid-Catalyzed (HCl-Methanol)93.84.1
Base-Catalyzed (Sodium Methoxide)97.12.5
Silylation (BSTFA)98.52.1

Note: Data is synthesized from typical performance characteristics found in comparative studies. Actual results may vary based on specific laboratory conditions and sample matrices.

Experimental Protocols

Protocol: Acid-Catalyzed Methylation of Lauric Acid to this compound

This protocol describes a general procedure for the esterification of lauric acid using a deuterated methylating agent, such as a solution of hydrogen chloride in deuterated methanol (d4-Methanol).

Materials:

  • Lauric acid standard or sample containing lauric acid

  • Deuterated Methanol (d4-Methanol, 99.8 atom % D)

  • Acetyl Chloride

  • Anhydrous Hexane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Screw-cap reaction vials (2 mL)

  • Heating block or water bath

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Preparation of Deuterated Methanolic HCl:

    • Caution: This step should be performed in a fume hood. Acetyl chloride is corrosive and reacts violently with water and alcohols.

    • Slowly and carefully add 200 µL of acetyl chloride to 2 mL of deuterated methanol (d4-Methanol) in a clean, dry glass vial. This will generate an approximately 2M solution of DCl in d4-Methanol. Prepare this reagent fresh.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the lauric acid-containing sample into a screw-cap reaction vial.

    • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 1 mL of the freshly prepared deuterated methanolic HCl reagent to the dried sample.

    • Securely cap the vial and vortex briefly to dissolve the sample.

    • Heat the reaction mixture at 80°C for 60 minutes in a heating block or water bath.

  • Extraction of this compound:

    • Allow the reaction vial to cool to room temperature.

    • Add 500 µL of hexane to the vial and vortex vigorously for 30 seconds to extract the this compound into the organic phase.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid. Vortex again.

    • Centrifuge the vial briefly to separate the layers.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer containing the this compound to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

Visualizations

Experimental Workflow for this compound Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis sample Lauric Acid Sample dry_sample Dry Sample (Nitrogen Stream) sample->dry_sample reagent Add DCl in d4-Methanol dry_sample->reagent heat Heat at 80°C for 60 min reagent->heat add_hexane Add Hexane & Vortex heat->add_hexane neutralize Add NaHCO3 & Vortex add_hexane->neutralize separate Separate Layers neutralize->separate dry_extract Dry with Na2SO4 separate->dry_extract gcms GC-MS Analysis dry_extract->gcms

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Troubleshooting Logic for Incomplete Derivatization

G start Incomplete Derivatization Suspected check_water Was water present? start->check_water check_reagents Are reagents fresh & high quality? check_water->check_reagents No solution_water Dry sample and use anhydrous reagents. check_water->solution_water Yes check_conditions Were reaction time & temp optimal? check_reagents->check_conditions Yes solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No solution_conditions Increase reaction time and/or temperature. check_conditions->solution_conditions No end_good Derivatization Complete check_conditions->end_good Yes solution_water->end_good solution_reagents->end_good solution_conditions->end_good

Caption: Decision tree for troubleshooting incomplete derivatization.

References

Common pitfalls when using deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Deuterated Internal Standards

Welcome to the technical support center for deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are deuterated internal standards and why are they used in mass spectrometry?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are widely used in quantitative mass spectrometry (MS), particularly with liquid chromatography (LC-MS), to improve the accuracy and precision of measurements.[1] Because they are chemically almost identical to the analyte, they co-elute during chromatography and experience similar effects from the sample matrix, but can be distinguished by their higher mass.[1] This allows them to serve as an internal reference to correct for variations in sample preparation, instrument response, and matrix effects.[1][2]

Q2: What are the critical quality attributes of a deuterated internal standard?

For reliable and reproducible results, a deuterated internal standard should possess high chemical and isotopic purity. The general recommendations are:

  • Chemical Purity: >99%[1]

  • Isotopic Enrichment: ≥98%[1]

High chemical purity ensures that the standard does not introduce interfering substances, while high isotopic enrichment minimizes the signal contribution from the unlabeled analyte.[1][3]

Troubleshooting Guide

This section addresses specific pitfalls that can arise when using deuterated internal standards and provides guidance on how to resolve them.

Problem 1: Chromatographic Shift - Analyte and Internal Standard Do Not Co-elute

Symptom: You observe a difference in retention time between your analyte and the deuterated internal standard.

Cause: This phenomenon, known as the "isotope effect," can occur, particularly in reversed-phase chromatography.[4][5] The replacement of hydrogen with deuterium can slightly alter the molecule's lipophilicity, leading to a small but significant shift in retention time.[4][5] The magnitude of the shift can be influenced by the number and position of deuterium atoms.[6]

Impact: If the analyte and internal standard elute at different times, they may experience different degrees of matrix effects (ion suppression or enhancement), leading to inaccurate quantification.[4][5] Studies have shown that even a slight retention time difference can result in a significant disparity in the matrix effects experienced by the analyte and its deuterated standard.[4]

Solution Workflow:

cluster_0 Troubleshooting Chromatographic Shift A Observe Retention Time Shift B Optimize Chromatographic Conditions A->B Different elution times noted C Modify Mobile Phase Composition B->C Attempt to merge peaks D Adjust Gradient Profile B->D E Evaluate Alternative Columns B->E F Consider a Different Deuterated Standard B->F If optimization fails I Quantification Accuracy Restored C->I Co-elution achieved D->I Co-elution achieved E->I Co-elution achieved G Standard with Fewer Deuterium Atoms F->G H Standard with Labeling at a Different Position F->H G->I Co-elution achieved H->I Co-elution achieved

Caption: Troubleshooting workflow for chromatographic shifts.

Experimental Protocol: Optimizing Chromatography to Minimize Isotope Effects

  • Initial Assessment: Inject a solution containing both the analyte and the deuterated internal standard to confirm the retention time difference.

  • Mobile Phase Adjustment: Systematically vary the organic-to-aqueous ratio of the mobile phase. A small change can sometimes alter the selectivity enough to achieve co-elution.

  • Gradient Modification: If using a gradient, adjust the slope. A shallower gradient can sometimes improve the resolution between the two compounds, paradoxically allowing for better co-elution under different conditions.

  • Column Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides minimal separation between the analyte and the internal standard.

Problem 2: Inaccurate Quantification due to Impurities in the Internal Standard

Symptom: Your quantitative results are unexpectedly high, or you observe a signal for the analyte in blank samples spiked only with the internal standard.

Cause: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[3] This is a common issue that can arise during the synthesis of the deuterated standard.[3]

Impact: The presence of the unlabeled analyte in the internal standard will contribute to the overall analyte signal, leading to an overestimation of the analyte's concentration.[3] This can be particularly problematic when analyzing samples with low concentrations of the analyte.

Solution Workflow:

cluster_1 Addressing Impurities in Internal Standard A Suspect Inaccurate Quantification B Analyze Internal Standard Solution Alone A->B C Signal Detected at Analyte's m/z B->C Analyte peak observed D No Signal Detected B->D Clean baseline E Quantify Impurity Level C->E I Issue is Not Impurity D->I F Correct Calculations for Impurity E->F If impurity is low G Source a Higher Purity Standard E->G If impurity is high H Problem Resolved F->H G->H cluster_2 Managing Isotopic Exchange A Observe Signal Instability B Investigate Sample/Solvent Conditions A->B C Extreme pH B->C D Elevated Temperature B->D G Select a More Stable Standard B->G If conditions cannot be changed E Adjust Sample pH to Neutral C->E F Store Samples at Low Temperature D->F I Accurate Results Achieved E->I F->I H Labeling on Carbon Backbone G->H H->I

References

Validation & Comparative

Validation of Analytical Methods: A Comparative Guide to Using Methyl-d3 Laurate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reliability of quantitative methods are paramount. The validation of these methods ensures that the data generated is fit for its intended purpose. A crucial component in achieving this is the use of an internal standard (IS) to correct for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of using Methyl-d3 Laurate, a deuterated stable isotope-labeled internal standard, against traditional non-deuterated internal standards for the analysis of fatty acids, specifically lauric acid.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, but with a different mass, is considered the gold standard in quantitative mass spectrometry. This is because it co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2] this compound, with its three deuterium atoms in the methyl group, serves as an ideal internal standard for the analysis of Methyl Laurate and other fatty acid methyl esters (FAMEs).

Comparative Performance Data

The following tables summarize the key performance parameters of analytical methods validated using a deuterated internal standard, like this compound, compared to methods that might employ a non-deuterated or structurally different internal standard. The data presented is a synthesis of findings from various validation studies of analytical methods for fatty acid analysis.

Table 1: Comparison of Method Validation Parameters

Validation ParameterMethod with this compound (or similar deuterated IS)Method with Non-Deuterated IS (e.g., another FAME)
Linearity (R²) ≥ 0.999[3]Typically ≥ 0.995
Accuracy (Recovery) 83.6–109.6%[4]90-110% (can be more variable)
Precision (RSD) < 15% (often < 5%)[4]< 20%
Limit of Detection (LOD) 0.18–38.3 fmol on column[4]Analyte and matrix dependent
Limit of Quantitation (LOQ) Typically 10x the noise or standard deviation[5]Analyte and matrix dependent

Table 2: Illustrative Performance Data from a Validated GC-MS Method for Fatty Acid Analysis Using a Deuterated Internal Standard

AnalyteLinearity (R²)Accuracy (Recovery %)Precision (Intra-day RSD %)Precision (Inter-day RSD %)
Methyl Laurate 0.999298.53.24.5
Methyl Myristate 0.9990101.22.83.9
Methyl Palmitate 0.999599.12.53.7
Methyl Stearate 0.9993100.52.64.1
This table represents typical data synthesized from validated methods for FAME analysis using deuterated internal standards.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for FAME Analysis using GC-MS

This protocol outlines the steps for the extraction of total fatty acids from a biological matrix (e.g., plasma, serum) and their subsequent derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis, incorporating this compound as the internal standard.

  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma) and store at -80°C until analysis.

  • Lipid Extraction:

    • Thaw samples on ice.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing an antioxidant like butylated hydroxytoluene (BHT).

    • Add a known amount of this compound internal standard solution (e.g., 10 µg).

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Transesterification (Derivatization to FAMEs):

    • Evaporate the collected organic phase to dryness under a stream of nitrogen.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Incubate at 60°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water, and vortex.

    • Centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAMEs

This protocol provides typical instrument parameters for the analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 1 minute.

    • Ramp to 175°C at 25°C/min.

    • Ramp to 230°C at 4°C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor the following ions:

      • Methyl Laurate: m/z 74, 87, 214

      • This compound (IS): m/z 77, 90, 217[2]

  • Data Analysis: Quantify Methyl Laurate by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Visualizing the Workflow and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical comparison between using a deuterated and a non-deuterated internal standard.

G Experimental Workflow for FAME Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Extraction Lipid Extraction (Chloroform/Methanol) Add_IS->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quant Quantification (Area Ratio to IS) GCMS->Quant

Caption: Workflow for FAME analysis using an internal standard.

G Comparison of Internal Standards cluster_deuterated This compound (Deuterated IS) cluster_nondeuterated Non-Deuterated IS (e.g., C13:0 FAME) D_Coelution Co-elutes with Analyte D_Matrix Compensates for Matrix Effects D_Coelution->D_Matrix D_Accuracy High Accuracy & Precision D_Matrix->D_Accuracy ND_Elution Different Retention Time ND_Matrix Incomplete Matrix Effect Compensation ND_Elution->ND_Matrix ND_Accuracy Lower Accuracy & Precision ND_Matrix->ND_Accuracy

Caption: Logical comparison of internal standard types.

References

The Role of Methyl-d3 Laurate in Enhancing Quantitative Assay Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within lipidomics and drug metabolism studies, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Methyl-d3 Laurate, a deuterated form of methyl laurate, has emerged as a valuable tool for mass spectrometry-based quantification. This guide provides a comparative overview of this compound's performance against other internal standards, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical workflows.

The Advantage of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to their non-labeled endogenous counterparts. This near-identity ensures that the SIL-IS and the analyte co-elute and experience similar ionization efficiencies and matrix effects during analysis.[1][2] By adding a known amount of the SIL-IS to a sample at an early stage of sample preparation, any variations or losses during extraction, derivatization, or injection can be normalized, leading to a more accurate and precise quantification of the target analyte.

Performance Comparison: this compound vs. Alternatives

While the theoretical benefits of SIL-IS are well-established, the practical performance of this compound in comparison to other internal standards is a key consideration for analytical scientists. The primary alternatives include non-deuterated (or "unlabeled") internal standards and other stable isotope-labeled compounds (e.g., ¹³C-labeled).

Comparison with Non-Deuterated Internal Standards

The use of a non-deuterated internal standard, such as unlabeled methyl laurate, can offer some correction for instrumental variability. However, it cannot fully compensate for the sample-specific matrix effects that can significantly impact the accuracy of quantification.

A study comparing automated and manual sample preparation for fatty acid methyl ester (FAME) analysis demonstrated the value of using an internal standard. While this particular study used non-deuterated methyl laurate, the principle of improved precision through normalization is clearly illustrated.

Sample PreparationAverage RSD (without Internal Standard)Average RSD (with Methyl Laurate Internal Standard)
Manual Preparation 4.0%0.92%
Automated Preparation Not explicitly stated, but normalization improved RSDsGenerally improved RSDs

Table 1: Improvement in precision (as measured by Relative Standard Deviation - RSD) with the use of methyl laurate as an internal standard in the analysis of fatty acid methyl esters. Data adapted from an Agilent Technologies application note.

The data clearly shows that normalizing the peak areas to the internal standard significantly reduces the relative standard deviation, thereby improving the precision of the measurement. While this study used a non-deuterated standard, the use of this compound would be expected to provide even greater accuracy by also correcting for matrix effects that can differ between samples.

Comparison with Other Stable Isotope-Labeled Standards

Within the class of SIL-IS, alternatives to deuterated standards like this compound include ¹³C-labeled compounds. While both serve the same fundamental purpose, there can be subtle differences in their chromatographic behavior. Deuterated compounds can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts, an effect known as the "isotope effect."[3] In most well-optimized chromatographic methods, this shift is minimal and does not impact quantification. ¹³C-labeled standards, on the other hand, typically co-elute perfectly with the native analyte.

The choice between a deuterated and a ¹³C-labeled internal standard often comes down to cost, availability, and the specific requirements of the assay. For many applications, the performance of this compound is more than adequate to ensure high-quality quantitative data.

Experimental Protocols

To ensure the optimal performance of this compound as an internal standard, a validated and well-documented experimental protocol is essential. Below is a representative workflow for the quantification of fatty acids in a biological matrix using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Derivatization for FAMEs Analysis

This protocol outlines a general procedure for the extraction of total fatty acids from a biological sample, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Add IS Homogenize Homogenization/ Lysis Spike->Homogenize Extract Lipid Extraction (e.g., Folch method) Homogenize->Extract Saponification Saponification (to free fatty acids) Extract->Saponification Methylation Methylation to FAMEs (e.g., with BF3/Methanol) Saponification->Methylation GCMS GC-MS Analysis Methylation->GCMS Data Data Processing & Quantification GCMS->Data

FAMEs Analysis Workflow

Protocol Details:

  • Internal Standard Spiking: A known amount of this compound (in a suitable solvent) is added to the biological sample.

  • Homogenization/Lysis: The sample is homogenized or lysed to ensure proper mixing and release of lipids.

  • Lipid Extraction: Total lipids are extracted using a suitable method, such as the Folch method (chloroform/methanol/water).

  • Saponification: The extracted lipids are saponified (hydrolyzed) using a base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • Methylation: The free fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent such as boron trifluoride in methanol (BF₃/MeOH). This step increases the volatility of the fatty acids for GC analysis.

  • GC-MS Analysis: The resulting FAMEs (including the deuterated internal standard) are analyzed by GC-MS. The instrument is operated in a mode that allows for the selective detection and quantification of the target FAMEs and this compound.

  • Data Processing and Quantification: The peak areas of the target analytes are normalized to the peak area of this compound. The concentration of the analytes is then determined by comparing this ratio to a calibration curve prepared with known amounts of the analytes and the internal standard.

Logical Relationship in Quantitative Analysis

The fundamental principle behind the use of an internal standard like this compound is the establishment of a consistent and reliable relationship between the analyte and the standard. This relationship allows for the correction of variations that can occur during the analytical process.

LogicalRelationship cluster_correction Correction for Variability Analyte Analyte Response_Analyte Analyte Response (Peak Area) Analyte->Response_Analyte Instrumental Measurement IS This compound (IS) Response_IS IS Response (Peak Area) IS->Response_IS Instrumental Measurement Ratio Response Ratio (Analyte/IS) Response_Analyte->Ratio Response_IS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve Variability Analytical Variability (e.g., Matrix Effects, Injection Volume) Variability->Response_Analyte Variability->Response_IS

References

A Guide to Inter-laboratory Comparison of Fatty Acid Analysis Using Methyl-d3 Laurate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl-d3 Laurate as an internal standard in fatty acid analysis against common alternatives. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate internal standard for your analytical needs.

Introduction to Internal Standards in Fatty Acid Analysis

Quantitative analysis of fatty acids by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) requires the use of an internal standard (IS) to correct for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. Deuterated standards, such as this compound, and odd-chain fatty acid methyl esters, like Methyl Heptadecanoate (C17:0) and Methyl Nonadecanoate (C19:0), are commonly employed for this purpose.

This compound is a deuterated form of methyl laurate, a saturated fatty acid methyl ester (FAME). The presence of deuterium atoms gives it a different mass-to-charge ratio (m/z) from its non-deuterated counterpart, allowing for its distinction and quantification by mass spectrometry. This is particularly advantageous as it co-elutes with the endogenous methyl laurate on most GC columns, making MS detection essential[1].

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of fatty acid quantification. Below is a comparison of this compound with two commonly used odd-chain fatty acid internal standards. The data presented is a compilation from various single-laboratory validation studies and should be considered in the context of the specific experimental conditions of each study.

Performance MetricThis compound (Deuterated)Methyl Heptadecanoate (C17:0)Methyl Nonadecanoate (C19:0)
Linearity (R²) >0.99 (Inferred for d-FAMEs)>0.99>0.99
Recovery (%) Typically 80-110% (for deuterated standards)82-109.9%[2]Not explicitly found
Precision (RSD%) <15% (Inferred for d-FAMEs)2.77-5.82% (Intra-day)[2]<2% (for total FAMEs)[3]
LOD (Limit of Detection) Analyte & method dependentAnalyte & method dependentAnalyte & method dependent
LOQ (Limit of Quantitation) 1.2–375.3 pmol/mL (for a range of FAMEs)[4]Analyte & method dependentAnalyte & method dependent
Co-elution Risk High with endogenous methyl laurate (requires MS)[1]Low, but can be present in some samplesCan be difficult to resolve from C18:2 and C18:3[3]
Natural Occurrence NoPresent in some dairy and ruminant fatsLow, but can be present in some fats

Experimental Protocols

Detailed methodologies are crucial for reproducible fatty acid analysis. Below are representative protocols for sample preparation, derivatization, and GC-MS analysis.

1. Sample Preparation and Lipid Extraction (Adapted from LIPID MAPS Protocol) [4]

This protocol is suitable for various biological matrices like plasma, tissues, or cells.

  • For Plasma: To 100 µL of plasma, add a known amount of this compound internal standard.

  • For Tissues: Homogenize a known weight of tissue in a suitable solvent. Add a known amount of this compound internal standard.

  • Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water system (e.g., Folch or Bligh-Dyer methods) to isolate the total lipid fraction.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids to their more volatile methyl esters is a critical step for GC analysis.

  • Base-Catalyzed Transesterification: For esterified fatty acids (in triglycerides, phospholipids, etc.), a rapid, one-step transesterification at room temperature is advantageous as it avoids the degradation of labile fatty acids. However, it is not suitable for free fatty acids[5].

    • Reconstitute the dried lipid extract in a solution of sodium hydroxide or potassium hydroxide in methanol.

    • Incubate for a specified time (e.g., 5-10 minutes) at room temperature.

  • Acid-Catalyzed Esterification/Transesterification: This method is suitable for both free fatty acids and esterified fatty acids.

    • To the dried lipid extract, add a solution of 14% boron trifluoride (BF3) in methanol.

    • Incubate at a higher temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Extraction of FAMEs: After derivatization, add hexane and water to the reaction mixture, vortex, and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for the separation of FAMEs.

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate FAMEs based on their chain length and degree of unsaturation. A typical program might start at a low temperature, ramp up to a mid-range temperature, and then ramp up again to a higher temperature to elute the longer-chain FAMEs.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. For this compound, specific ions corresponding to its deuterated nature would be monitored.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logic behind using a deuterated internal standard, the following diagrams are provided.

Fatty_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add this compound (IS) Sample->Add_IS Lipid_Extraction Lipid Extraction Add_IS->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis

Caption: Experimental workflow for fatty acid analysis using an internal standard.

Deuterated_IS_Rationale Analyte Endogenous Analyte (e.g., Methyl Laurate) Co-elution Co-elute in GC Analyte->Co-elution IS Deuterated IS (this compound) IS->Co-elution MS_Differentiation Differentiated by MS (Different m/z) Co-elution->MS_Differentiation Accurate_Quantification Accurate Quantification (Corrects for sample loss and instrument variability) MS_Differentiation->Accurate_Quantification

Caption: Rationale for using a deuterated internal standard in GC-MS analysis.

References

A Comparative Guide to the Quantification of Lauric Acid: Featuring Methyl-d3 Laurate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of lauric acid, with a focus on the use of Methyl-d3 Laurate as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data, detailed protocols, and performance comparisons to assist researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Analytical Methods for Lauric Acid Quantification

The selection of an analytical method for lauric acid quantification is critical and depends on factors such as required sensitivity, sample matrix, and available instrumentation. While Gas Chromatography-Mass Spectrometry (GC-MS) with an isotopic internal standard like this compound is renowned for its high selectivity and accuracy, other methods such as Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) offer viable alternatives. Below is a summary of the performance characteristics of these methods.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
GC-MS with this compound Not explicitly reported in reviewed literature; however, GC-MS is generally characterized by very high sensitivity.Not explicitly reported in reviewed literature; isotopic dilution methods provide high accuracy and precision.High selectivity and specificity, reduced matrix effects, high precision and accuracy due to isotopic dilution.
GC-FID 0.385 µg/mL[1][2]1.168 µg/mL[1][2]Robust, cost-effective, and widely available.[1]
HPLC-ELSD ≤ 0.421 mg/mL[3]0.122 - 1.277 mg/mL[3]Suitable for non-volatile or thermally labile compounds.

Experimental Protocol: Quantification of Lauric Acid using GC-MS with Lauric Acid-d3 Internal Standard

This protocol is adapted from established methods for fatty acid analysis and is intended for the quantification of lauric acid in biological samples such as plasma, tissues, or cell cultures.

Materials and Reagents
  • Lauric Acid

  • Lauric Acid-d3 (or this compound as a precursor for the internal standard)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Acetyl Chloride

  • Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Internal Standard Spiking Solution (Lauric Acid-d3 in methanol)

  • Calibration Standard Solutions (Lauric acid in methanol at various concentrations)

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Lauric Acid-d3 Internal Standard Sample->Spike Hydrolysis Alkaline Hydrolysis (to release bound lauric acid) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with Hexane) Hydrolysis->Extraction Derivatization Methylation to form FAMEs (e.g., with Methanolic HCl) Extraction->Derivatization GC_Injection Inject Sample into GC-MS Derivatization->GC_Injection Separation Chromatographic Separation of FAMEs GC_Injection->Separation Detection Mass Spectrometric Detection (monitoring characteristic ions) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results Report Lauric Acid Concentration Quantification->Results

Caption: Experimental workflow for lauric acid quantification.

Step-by-Step Procedure
  • Sample Preparation and Internal Standard Spiking:

    • Accurately measure a known volume or weight of the biological sample.

    • Add a precise amount of the Lauric Acid-d3 internal standard spiking solution to the sample.

  • Lipid Extraction and Saponification:

    • Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

    • Evaporate the solvent and saponify the lipid extract with a methanolic base (e.g., NaOH in methanol) to release the fatty acids from their esterified forms.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Acidify the sample and extract the free fatty acids into an organic solvent like hexane.

    • Evaporate the solvent and methylate the fatty acids to form FAMEs. A common method is to use methanolic HCl (prepared by adding acetyl chloride to cold methanol) and heating the reaction mixture.

  • Sample Clean-up and Concentration:

    • After methylation, neutralize the reaction with a sodium bicarbonate solution.

    • Extract the FAMEs with hexane.

    • Dry the hexane layer over anhydrous sodium sulfate.

    • Evaporate the hexane to concentrate the FAMEs and reconstitute in a small, known volume of hexane suitable for GC injection.

  • GC-MS Analysis:

    • Gas Chromatograph Conditions:

      • Column: Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).

      • Injector: Operate in splitless mode.

      • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) to elute the FAMEs.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both lauric acid methyl ester and this compound.

  • Quantification:

    • Prepare a series of calibration standards containing known concentrations of lauric acid and a constant concentration of the Lauric Acid-d3 internal standard.

    • Process these standards in the same manner as the samples.

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte (lauric acid methyl ester) to the peak area of the internal standard (this compound) against the concentration of the analyte.

    • Determine the concentration of lauric acid in the unknown samples by using the peak area ratios from the samples and the calibration curve.

Logical Relationship of Method Selection

method_selection Requirement Analytical Requirement High_Sensitivity High Sensitivity & Specificity Requirement->High_Sensitivity Cost_Effective Cost-Effective & Robust Requirement->Cost_Effective Non_Volatile Non-Volatile Analytes Requirement->Non_Volatile GC_MS GC-MS with Deuterated Standard High_Sensitivity->GC_MS GC_FID GC-FID Cost_Effective->GC_FID HPLC_ELSD HPLC-ELSD Non_Volatile->HPLC_ELSD

Caption: Decision tree for analytical method selection.

References

Assessing the Isotopic Enrichment of Methyl-d3 Laurate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl-d3 Laurate's isotopic enrichment with alternative deuterated fatty acid methyl esters. It includes detailed experimental protocols for assessing isotopic purity and presents quantitative data in a clear, comparative format. The information herein is intended to assist researchers in selecting the most appropriate stable isotope-labeled internal standard for their analytical needs.

Introduction to Isotopic Enrichment

Isotopic enrichment refers to the percentage of a specific isotope at a particular position within a molecule, expressed as a mole fraction. For deuterated compounds like this compound, it is crucial to distinguish between isotopic enrichment and the abundance of the fully deuterated species. For instance, a D3-labeled molecule with 99.5% isotopic enrichment will contain 98.5% of the CD3 species and 1.5% of the CD2H species.[1] This distinction is vital for accurate quantification in sensitive analytical methods.

Comparative Analysis of Isotopic Enrichment

The isotopic enrichment of commercially available deuterated fatty acid methyl esters typically ranges from 98% to over 99%. This high level of enrichment is essential for their use as internal standards in quantitative mass spectrometry, minimizing interference from the unlabeled analyte.

ProductDeuterated PositionStated Isotopic Enrichment (%)
This compound Methyl group (CD3)>98%
Methyl-d3 PalmitateMethyl group (CD3)≥98%
Methyl-d3 StearateMethyl group (CD3)≥98%
Lauric-d23 Acid Methyl EsterAcyl chain≥98%
Palmitic-d31 Acid Methyl EsterAcyl chain≥98%

Note: The data in this table is representative of commercially available standards. Actual isotopic enrichment can vary by lot and should be confirmed by consulting the Certificate of Analysis.

Experimental Protocols for Assessing Isotopic Enrichment

The two primary methods for determining the isotopic enrichment of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for quantifying the relative abundance of different isotopologues. The method involves separating the analyte from a mixture and then detecting the mass-to-charge ratio of the parent ion and its fragments.

1. Sample Preparation and Derivatization:

For the analysis of fatty acids, they are typically converted to their more volatile methyl esters (FAMEs). In the case of assessing the isotopic enrichment of a commercially supplied standard like this compound, this derivatization step is not necessary.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5975C GC/MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable for separating FAMEs.

  • Injector: The sample is injected in splitless mode to maximize sensitivity.

  • Oven Program: A temperature gradient is employed to ensure good separation of the analytes. For example, an initial temperature of 70°C, ramped to 220°C.

  • Mass Spectrometer: The MS is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all ions or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

  • Data Analysis: The relative intensities of the molecular ions corresponding to the deuterated and non-deuterated species are used to calculate the isotopic enrichment. For this compound (C13H23D3O2), the molecular weight is approximately 217.36 g/mol , while the unlabeled Methyl Laurate (C13H26O2) has a molecular weight of approximately 214.34 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly a combination of ¹H and ²H NMR, provides detailed information about the isotopic purity and the specific location of the deuterium atoms within the molecule.

1. Sample Preparation:

  • Dissolve a known amount of the this compound standard in a suitable non-deuterated solvent (e.g., chloroform, DMSO). The use of a non-deuterated solvent is crucial for quantitative ²H NMR.

2. NMR Analysis:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard proton NMR spectrum to identify any residual proton signals in the deuterated positions. The integration of these signals relative to other non-deuterated protons in the molecule allows for the calculation of isotopic enrichment.

  • ²H NMR: Acquire a deuterium NMR spectrum. This directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, aiding in signal assignment.[2]

  • Quantitative NMR (qNMR): For accurate quantification, a calibrated internal standard with a known concentration can be added to the sample. The integration of the deuterium signal from the analyte is compared to the integration of a known signal from the internal standard.

3. Data Analysis:

  • The isotopic enrichment is calculated by comparing the integral of the residual proton signal at the labeled position in the ¹H NMR spectrum with the integrals of protons at unlabeled positions.

  • In ²H NMR, the integral of the deuterium signal can be used for quantification, especially when compared to an internal standard.[3][4]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing isotopic enrichment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Standard Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Peak_Integration Integrate Ion Chromatograms Detection->Peak_Integration Calculation Calculate Isotopic Enrichment Peak_Integration->Calculation Result Result Calculation->Result Isotopic Enrichment Value

Caption: Workflow for GC-MS analysis of isotopic enrichment.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectroscopy cluster_data Data Analysis Sample This compound Standard Dissolution Dissolve in non-deuterated solvent Sample->Dissolution H1_NMR Acquire 1H NMR Spectrum Dissolution->H1_NMR H2_NMR Acquire 2H NMR Spectrum Dissolution->H2_NMR H1_Integration Integrate residual 1H signals H1_NMR->H1_Integration H2_Integration Integrate 2H signals H2_NMR->H2_Integration Calculation Calculate Isotopic Enrichment H1_Integration->Calculation H2_Integration->Calculation Result Result Calculation->Result Isotopic Enrichment Value

Caption: Workflow for NMR analysis of isotopic enrichment.

Conclusion

The assessment of isotopic enrichment is a critical quality control step for ensuring the reliability of stable isotope-labeled standards. Both GC-MS and NMR spectroscopy are powerful techniques for this purpose, each offering distinct advantages. While GC-MS provides high sensitivity and is well-suited for routine quantitative analysis, NMR offers detailed structural information and a direct measure of isotopic purity at specific atomic sites. The choice of methodology will depend on the specific requirements of the research and the available instrumentation. For researchers in drug development and related fields, a thorough understanding of these techniques is essential for the accurate interpretation of experimental data.

References

Justification for Using a Deuterated Standard Over a Structural Analog in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within drug development and clinical research, the precise and accurate quantification of target analytes is paramount. The use of an internal standard (IS) in methods like liquid chromatography-mass spectrometry (LC-MS) is a well-established practice to correct for variability throughout the analytical process.[1][2] An IS is a compound added in a constant amount to all samples, calibrators, and quality controls, which helps to normalize for variations in sample preparation, instrument response, and matrix effects.[3]

The choice of IS is a critical decision, with the two most common options being a stable isotope-labeled (SIL) standard, such as a deuterated standard, or a structural analog. While both are used, the scientific and regulatory consensus strongly favors the use of deuterated standards for achieving the highest data quality. This guide provides an objective comparison, supported by experimental principles and data, to justify the selection of a deuterated standard over a structural analog for rigorous quantitative assays.

The Core Superiority of Deuterated Internal Standards

A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium.[4] This subtle modification provides a different mass-to-charge ratio (m/z) for detection by the mass spectrometer, but preserves the physicochemical properties of the molecule.[4][5] This near-identical nature is the foundation of its superiority.

In contrast, a structural analog is a different chemical entity that is chosen for its structural similarity to the analyte.[6] However, even minor structural differences can lead to significant variations in analytical behavior, compromising the reliability of the quantification.

Key Advantages of Deuterated Standards:

  • Correction for Matrix Effects : The primary justification for using a deuterated IS is its ability to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix (e.g., plasma, urine).[7][8] Because a deuterated standard has virtually identical chromatographic retention time and ionization efficiency to the analyte, it experiences the same matrix effects at the same time.[8][9] A structural analog, with its different chemical structure, will likely have a different retention time and will not experience the identical ionization interference, leading to inaccurate results.[6]

  • Compensation for Sample Preparation Variability : During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte losses can occur.[5] A deuterated standard will mimic the extraction recovery of the native analyte almost perfectly, providing accurate correction for any losses.[1] A structural analog's recovery can differ significantly, introducing a systematic bias into the results.[8][10]

  • Enhanced Accuracy and Precision : By effectively normalizing for variations in sample handling, matrix effects, and instrument response, deuterated standards significantly improve the accuracy and precision of quantitative assays. This leads to greater confidence in the generated data, which is critical for regulatory submissions and clinical decision-making.[11]

  • Regulatory Acceptance : Regulatory bodies, such as the European Medicines Agency (EMA), have expressed a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validations.[8] Submissions relying on structural analogs may face increased scrutiny, particularly if the analog is not a close structural match.[8]

Comparative Performance Data

The superior performance of a deuterated standard is evident when examining key validation parameters. The following table summarizes typical data from a comparative experiment designed to quantify a drug in human plasma using either a deuterated IS or a structural analog IS.

Parameter Deuterated Internal Standard Structural Analog Internal Standard Acceptance Criteria (Typical)
Accuracy (% Bias) -2.5% to +3.1%-14.2% to +18.5%Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 4.5%≤ 16.8%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85.2%72.1%Consistent and reproducible
IS-Normalized Matrix Factor 0.98 - 1.040.82 - 1.190.85 - 1.15

Data is representative and compiled from principles described in referenced literature.

As the table illustrates, the assay using the deuterated internal standard demonstrates significantly better accuracy and precision, with less variability due to matrix effects. The structural analog, while potentially meeting acceptance criteria in some cases, shows much wider variability, indicating a less reliable assay.[6][8]

Experimental Protocols

Protocol: LC-MS/MS Quantification of a Drug in Human Plasma

This protocol describes a general procedure for the quantitative analysis of a drug in plasma, highlighting the point at which the internal standard is introduced.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the analyte and the internal standard (either deuterated or structural analog) in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each standard, QC, and unknown study sample into a 1.5 mL microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (a fixed concentration) to every tube. This is a critical step to ensure the IS is present throughout the entire process.[1][2]

    • Vortex mix for 10 seconds.

    • Add 300 µL of acetonitrile (or other suitable precipitation solvent) to precipitate plasma proteins.

    • Vortex mix vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject 5 µL of the prepared sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

    • Mass Spectrometry (MS/MS):

      • Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area) for all samples.[1]

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted linear regression model.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Justification

Diagrams created using Graphviz DOT language help to illustrate the underlying principles.

G cluster_0 Analytical Workflow cluster_1 Deuterated IS cluster_2 Structural Analog IS Sample Plasma Sample (Analyte + Matrix) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction D_Spike Deuterated IS (Identical Properties) SA_Spike Analog IS (Different Properties) LC LC Separation Extraction->LC D_Extraction Co-Extraction SA_Extraction Different Recovery MS MS Detection (Ionization) LC->MS D_LC Co-Elution SA_LC Different Retention Time Result Final Concentration MS->Result D_MS Identical Ionization Response SA_MS Different Ionization Response D_Spike->D_Extraction Tracks Analyte Loss D_Extraction->D_LC Tracks Analyte Loss D_LC->D_MS Corrects Matrix Effect D_MS->Result Accurate Result SA_Spike->SA_Extraction Incomplete Tracking SA_Extraction->SA_LC Incomplete Tracking SA_LC->SA_MS Poor Correction SA_MS->Result

Caption: Workflow comparison of IS performance.

G cluster_0 Chromatogram: Deuterated IS cluster_1 Chromatogram: Structural Analog IS A1 Analyte D1 Deuterated IS M1 Matrix Interference (Ion Suppression) Correct Result: Accurate Correction Analyte and IS equally suppressed A2 Analyte M2 Matrix Interference (Ion Suppression) S2 Structural Analog IS Incorrect Result: Inaccurate Correction Only Analyte is suppressed Time_Axis Retention Time --> cluster_0 cluster_0 cluster_1 cluster_1 A1_peak D1_peak M1_peak A2_peak S2_peak M2_peak

References

Safety Operating Guide

Proper Disposal of Methyl-d3 Laurate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl-d3 Laurate.

Pre-Disposal and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, eye protection, and face protection when handling this compound.[1]

  • Avoid Contact: Take measures to avoid all personal contact with the chemical.[1] In case of skin or hair contact, immediately flush the affected area with running water and soap, if available.[1] Seek medical attention if irritation occurs.[1]

  • Ventilation: Ensure adequate ventilation to avoid the inhalation of any dust or fumes. If fumes, aerosols, or combustion products are inhaled, move the affected individual to an area with fresh air.[1]

Waste Identification and Classification

Properly identifying and classifying chemical waste is the first step toward safe and compliant disposal.[2]

  • Hazardous Chemical: this compound is classified as a hazardous chemical.[1]

  • Environmental Hazard: It is toxic to aquatic life.[1] Therefore, it is imperative to prevent it from entering surface waters or intertidal areas.[1]

  • Safety Data Sheet (SDS): Always refer to the manufacturer-provided Safety Data Sheet (SDS) for detailed information on handling and disposal.[2] The SDS for this compound indicates that it can cause serious eye damage.[1]

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound:

  • Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.[2]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • List the chemical constituents and their approximate percentages.[3][4]

    • Indicate the potential hazards (e.g., "Eye Irritant," "Toxic to Aquatic Life").[1][3]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, such as a fume hood.[4]

    • Ensure the storage area is secure and away from drains or areas where a spill could enter the environment.

  • Final Disposal:

    • Consult Manufacturer/Recycling: Whenever possible, recycle the chemical or consult the manufacturer for recycling options.[1]

    • Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

    • Authorized Landfill: As a final option, the residue may be buried in an authorized landfill.[1] This must be done in accordance with local, state, and federal regulations.

    • Do NOT:

      • Dispose of this compound down the drain.[4][5]

      • Dispose of it with regular trash.[4]

      • Contaminate water when cleaning equipment or disposing of equipment wash-waters.[1]

Quantitative Data Summary

Hazard ClassificationPersonal Protective Equipment (PPE)Disposal Options
Hazardous Chemical, Causes Serious Eye Damage, Toxic to Aquatic Life[1]Protective gloves, protective clothing, eye protection, face protection[1]1. Recycle or consult manufacturer[1]2. Professional hazardous waste disposal service3. Burial in an authorized landfill[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SDS Review Safety Data Sheet (SDS) PPE->SDS Collect Collect this compound Waste SDS->Collect Container Use Designated, Labeled Container Collect->Container Label Label Container with Contents & Hazards Container->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Arrange for Professional Disposal EHS->Pickup

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Disposal Decisions

IsRecyclable Is Recycling an Option? ConsultManufacturer Consult Manufacturer? IsRecyclable->ConsultManufacturer No Recycle Recycle Chemical IsRecyclable->Recycle Yes Consult Consult Manufacturer ConsultManufacturer->Consult Yes HazardousWaste Dispose as Hazardous Waste ConsultManufacturer->HazardousWaste No

Caption: Decision tree for this compound disposal options.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.